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Foundational

An In-depth Technical Guide to Methyl 2-bromo-4-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS 1252572-71-6), a molecule of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS 1252572-71-6), a molecule of significant interest in synthetic and medicinal chemistry. Despite the limited availability of direct experimental data for this specific isomer, this document synthesizes predicted properties, proposes a viable synthetic pathway, and explores potential applications based on the reactivity of its constituent functional groups. By drawing parallels with its isomers and related chemical entities, this guide aims to equip researchers with the foundational knowledge required for its synthesis, characterization, and utilization in novel research endeavors.

Introduction and Structural Elucidation

Methyl 2-bromo-4-(cyanomethyl)benzoate is a substituted aromatic compound featuring a methyl ester, a bromine atom, and a cyanomethyl group. These functional groups impart a unique reactivity profile, making it a potentially valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and materials with novel electronic properties. The precise arrangement of these substituents on the benzene ring (ortho-bromo to the ester and para- to the cyanomethyl group) is crucial for its chemical behavior.

While experimental data for this specific compound (CAS 1252572-71-6) is not extensively reported in the scientific literature, its structural identity is well-defined.[1]

Table 1: Structural and Physicochemical Properties of Methyl 2-bromo-4-(cyanomethyl)benzoate

PropertyValueSource
CAS Number 1252572-71-6N/A
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
SMILES COC(=O)C1=C(C=C(C=C1)CC#N)Br[1]
InChI InChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)6-9(8)11/h2-3,6H,4H2,1H3[1]
InChIKey AOVNDOIIROUEIH-UHFFFAOYSA-N[1]
Predicted XlogP 2.1[1]
Physical Form Solid (predicted)Analogous to isomers
Storage Temperature 2-8°C (recommended)Analogous to isomers

Spectroscopic Profile (Predicted)

The structural confirmation of a novel compound heavily relies on spectroscopic analysis. While experimental spectra for Methyl 2-bromo-4-(cyanomethyl)benzoate are not publicly available, its expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (3H) exhibiting complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm).- A singlet for the methylene protons (2H) of the cyanomethyl group (δ ~3.8-4.2 ppm).- A singlet for the methyl ester protons (3H) (δ ~3.9 ppm).
¹³C NMR - A peak for the carbonyl carbon of the ester (δ ~165-170 ppm).- A peak for the nitrile carbon (δ ~115-120 ppm).- Aromatic carbon signals in the range of δ 120-140 ppm.- A signal for the methylene carbon (δ ~20-25 ppm).- A signal for the methyl ester carbon (δ ~52 ppm).
Mass Spectrometry (EI) - A molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.
IR Spectroscopy - A strong absorption band for the C=O stretch of the ester at ~1720-1740 cm⁻¹.- A medium intensity band for the C≡N stretch of the nitrile at ~2240-2260 cm⁻¹.- C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Proposed Synthesis and Reactivity

A plausible synthetic route for Methyl 2-bromo-4-(cyanomethyl)benzoate can be designed starting from commercially available materials. The following multi-step synthesis is proposed:

Caption: Proposed synthetic workflow for Methyl 2-bromo-4-(cyanomethyl)benzoate.

Experimental Protocol (Proposed)
  • Benzylic Bromination: 2-Bromo-4-methyltoluene is treated with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to selectively brominate the benzylic methyl group.[2]

  • Cyanation: The resulting benzylic bromide is then reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the cyanomethyl group.

  • Oxidation: The methyl group on the aromatic ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under heating.

  • Esterification: Finally, the carboxylic acid is esterified using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to yield the target compound, Methyl 2-bromo-4-(cyanomethyl)benzoate.

Reactivity Profile

The molecule's reactivity is dictated by its functional groups:

  • Aryl Bromide: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position.[3][4]

  • Cyanomethyl Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization. The adjacent methylene group is acidic and can be deprotonated to form a carbanion for C-C bond formation.

  • Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, or other ester derivatives.

Potential Applications in Research and Development

Given its structural features, Methyl 2-bromo-4-(cyanomethyl)benzoate is a promising candidate for several applications:

  • Medicinal Chemistry: The cyanomethylphenyl moiety is present in some biologically active compounds.[5] This molecule can serve as a scaffold for the synthesis of novel compounds to be screened for various biological activities. The bromo- and ester groups provide convenient points for modification to explore structure-activity relationships (SAR).

  • Materials Science: The combination of an aromatic core with polar functional groups suggests potential applications in the synthesis of liquid crystals, polymers, and organic electronic materials. The aryl bromide can be used to create extended conjugated systems through cross-coupling reactions.

  • Chemical Biology: The cyanomethyl group can act as a bioisostere for other functional groups in drug design. The molecule could also be functionalized with fluorescent tags or other probes for use in chemical biology studies.

Safety and Handling

While a specific safety data sheet for Methyl 2-bromo-4-(cyanomethyl)benzoate is not available, the safety precautions for its isomer, Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS 1083181-36-5), can be used as a guideline.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

  • First Aid:

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

Methyl 2-bromo-4-(cyanomethyl)benzoate is a chemical entity with considerable potential as a versatile building block in organic synthesis. Although direct experimental data is currently lacking in the public domain, this guide provides a solid foundation for its study by presenting predicted properties, a plausible synthetic route, and an overview of its potential applications. Further research into the synthesis, characterization, and reactivity of this compound is warranted and is expected to open new avenues in medicinal chemistry and materials science.

References

  • PubChem. Methyl 2-bromo-4-(cyanomethyl)benzoate. Available from: [Link]

  • SciSpace. Methyl 3-(cyanomethyl)benzoate synthetic method. Available from: [Link]

  • Google Patents. CN101891649A - Novel 3-cyano methyl benzoate preparing method.
  • ResearchGate. Scheme of the tandem reaction of cyanomethyl benzoates with arylboronic... Available from: [Link]

  • Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Organic Syntheses. Syntheses of Substituted 2-Cyano-benzothiazoles. Available from: [Link]

  • Royal Society of Chemistry. Pd( ii )-catalyzed meta -C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]

  • PMC. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Available from: [Link]

  • International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available from: [Link]

  • ChemRxiv. Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. Available from: [Link]

  • NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available from: [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available from: [Link]

Sources

Exploratory

Technical Guide: Methyl 2-bromo-4-(cyanomethyl)benzoate as a Strategic Scaffold in Drug Discovery

The following technical guide details the applications of methyl 2-bromo-4-(cyanomethyl)benzoate (CAS 1252572-71-6) in medicinal chemistry. Executive Summary Methyl 2-bromo-4-(cyanomethyl)benzoate is a high-value, trifun...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications of methyl 2-bromo-4-(cyanomethyl)benzoate (CAS 1252572-71-6) in medicinal chemistry.

Executive Summary

Methyl 2-bromo-4-(cyanomethyl)benzoate is a high-value, trifunctional building block used extensively in the synthesis of polycyclic heterocycles and pharmacophore optimization. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the aryl bromide (C2), the methyl ester (C1), and the cyanomethyl group (C4).

This guide explores its critical role as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors , kinase inhibitors , and biaryl scaffolds . By leveraging the distinct reactivity profiles of its substituents, medicinal chemists can rapidly generate diverse libraries of isoquinolinones , phthalazinones , and indazoles with precise control over side-chain topology.

Structural Analysis & Reactivity Profile

The molecule acts as a "linchpin" scaffold due to its ability to undergo sequential, selective transformations.

Functional HandlePositionReactivity ModeKey Transformations
Methyl Ester (

)
C1ElectrophileCyclization to heterocycles; Hydrolysis to acid; Amidation.
Aryl Bromide (

)
C2ElectrophilePalladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira); Lithium-halogen exchange.
Cyanomethyl (

)
C4Nucleophile / ElectrophileAlkylation (active methylene); Reduction to amine; Hydrolysis to acid; Cyclization.
Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core Methyl 2-bromo-4- (cyanomethyl)benzoate Suzuki Suzuki-Miyaura Coupling (Biaryl formation) Core->Suzuki Pd(0), Ar-B(OH)2 Cyclization Heterocycle Formation (Isoquinolinones/Phthalazinones) Core->Cyclization Hydrazine or Alkyne Reduction Nitrile Reduction (Primary Amines) Core->Reduction H2, Raney Ni Alkylation Alpha-Alkylation (Cycloalkyl/Piperidine rings) Core->Alkylation Base, R-X

Figure 1: Divergent synthetic pathways from the methyl 2-bromo-4-(cyanomethyl)benzoate scaffold.

Key Application: Synthesis of PARP Inhibitor Analogs

The most significant application of this scaffold is in the construction of phthalazin-1(2H)-one and isoquinolin-1(2H)-one cores, which are pharmacophores found in FDA-approved PARP inhibitors like Olaparib and Niraparib .

Mechanism of Action

The 2-bromo-1-ester motif serves as the precursor for the fused bicyclic core. The 4-cyanomethyl group acts as a "dummy" handle that is stable during the core formation but can be later activated to attach solubilizing groups (e.g., piperazine or piperidine tails) required for oral bioavailability.

Synthetic Workflow: Phthalazinone Construction[1]
  • Formylation: The aryl bromide is converted to an aldehyde (or latent aldehyde) via palladium-catalyzed carbonylation or lithiation/formylation.

  • Cyclization: Condensation with hydrazine yields the phthalazinone core.

  • Side-Chain Elaboration: The cyanomethyl group is hydrolyzed or reduced to link the pharmacophore to the rest of the drug molecule.

PARPSynthesis Start Methyl 2-bromo-4-(cyanomethyl)benzoate Step1 Step 1: Pd-Catalyzed Formylation (Generates 2-formyl intermediate) Start->Step1 CO, Pd(OAc)2, Et3SiH Step2 Step 2: Hydrazine Condensation (Forms Phthalazinone Core) Step1->Step2 NH2NH2·H2O, EtOH, Reflux Step3 Step 3: Nitrile Functionalization (Linker to Solubilizing Group) Step2->Step3 Hydrolysis or Reduction Product PARP Inhibitor Analog (Phthalazinone Scaffold) Step3->Product

Figure 2: Workflow for converting the scaffold into a PARP inhibitor core.

Experimental Protocol: Suzuki-Miyaura Coupling

A common first step in utilizing this scaffold is the functionalization of the C2 position via Suzuki coupling to introduce a biaryl linkage, a critical feature in many kinase inhibitors.

Objective

To synthesize methyl 4-(cyanomethyl)-4'-fluoro-[1,1'-biphenyl]-2-carboxylate .

Materials
  • Methyl 2-bromo-4-(cyanomethyl)benzoate (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium carbonate (

    
    ) (3.0 eq)
    
  • 1,4-Dioxane / Water (4:1 v/v)

Methodology
  • Preparation: In a flame-dried Schlenk flask, dissolve methyl 2-bromo-4-(cyanomethyl)benzoate (254 mg, 1.0 mmol) and 4-fluorophenylboronic acid (168 mg, 1.2 mmol) in degassed 1,4-dioxane (10 mL).

  • Activation: Add the aqueous solution of

    
     (3.0 mmol in 2.5 mL water). Sparge with argon for 10 minutes to remove dissolved oxygen.
    
  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) quickly under an argon stream. Seal the flask.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The starting bromide (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes) to yield the biaryl product as a white solid.

Yield Expectation: 85-95%. Note: The cyanomethyl group is generally stable under these basic Suzuki conditions, provided the temperature does not exceed 100°C for prolonged periods, which could lead to hydrolysis.

Advanced Application: Isoquinolinone Synthesis via Sonogashira

For researchers targeting isoquinolin-1(2H)-one scaffolds (common in CHEK1 and DDR kinase inhibitors), the C2-bromide can be coupled with a terminal alkyne followed by cyclization.

  • Sonogashira Coupling: React the scaffold with a terminal alkyne (e.g., phenylacetylene) using

    
     and 
    
    
    
    .
  • Cyclization: Treat the resulting alkyne-ester with ammonia in methanol or a primary amine at elevated temperatures (80-100°C).

  • Result: Formation of a 3-substituted-7-(cyanomethyl)isoquinolin-1(2H)-one . The cyanomethyl group remains available for further library expansion.

References

  • Scaffold Vendor & Identification
  • PARP Inhibitor Chemistry

    • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Isoquinolinone Synthesis

    • Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 67(1), 86–94. [Link]

Foundational

An In-depth Technical Guide to the Safe Handling and Application of Methyl 2-bromo-4-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Methyl 2-bromo-4-(cyanomethyl)benzoate is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex organi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromo-4-(cyanomethyl)benzoate is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex organic scaffolds for pharmaceutical and materials science applications. Its unique structure, featuring a brominated aromatic ring, a methyl ester, and a reactive benzylic cyanide group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, safety considerations, handling protocols, and potential research applications, grounded in established scientific principles to ensure both experimental success and laboratory safety.

Compound Profile and Physicochemical Properties

Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS No. 1083181-36-5) is a substituted aromatic compound with significant potential in synthetic chemistry.[1] The presence of an aryl bromide allows for a variety of cross-coupling reactions, while the cyanomethyl group serves as a precursor to arylacetic acids, phenethylamines, and other valuable pharmacophores.[2][3] The methyl ester provides another handle for modification, such as hydrolysis or amidation.

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
CAS Number 1083181-36-5[1]
Molecular Formula C₁₀H₈BrNO₂[4]
Molecular Weight 254.08 g/mol [1]
Physical Form Solid, white to off-white powder[1]
Purity Typically ≥95%[5]
Storage Temperature 2-8°C, sealed in a dry environment[1]
Boiling Point 393.7 ± 32.0 °C (Predicted)[1]
Density 1.497 ± 0.06 g/cm³ (Predicted)[1]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 2-bromo-4-(cyanomethyl)benzoate is classified as a hazardous substance. The primary risks are associated with its acute toxicity upon exposure.

GHS Classification:

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

The toxicity profile is characteristic of many benzylic cyanides, which can be absorbed through the skin, ingested, or inhaled.[2] The cyanomethyl group is a key structural alert, and while the compound itself is not a free cyanide salt, metabolic processes or decomposition under harsh conditions could potentially release cyanide species. The aryl bromide component is generally stable but can participate in reactions that may have their own hazards.[6]

The following diagram outlines the primary routes of exposure and the corresponding acute toxic effects.

GHS_Hazard_Flowchart cluster_compound Methyl 2-bromo-4-(cyanomethyl)benzoate cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Compound C₁₀H₈BrNO₂ (Solid) Inhalation Inhalation (H332) Compound->Inhalation Dust/Aerosol Skin Skin Contact (H312) Compound->Skin Direct Contact Ingestion Ingestion (H302) Compound->Ingestion Accidental Systemic Harmful Systemic Effects Inhalation->Systemic Skin->Systemic Ingestion->Systemic

Caption: GHS hazard exposure routes for Methyl 2-bromo-4-(cyanomethyl)benzoate.

Safe Handling and Storage Protocols

Given its hazardous properties, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow lab Laboratory Environment ppe Required Personal Protective Equipment (PPE) lab->ppe gloves Nitrile Gloves (inspect before use) ppe->gloves coat Lab Coat ppe->coat goggles Safety Goggles (with side shields) ppe->goggles respirator Respirator (if dust is generated) NIOSH-approved ppe->respirator

Caption: Standard PPE for handling Methyl 2-bromo-4-(cyanomethyl)benzoate.

  • Eye Protection: Wear tightly fitting safety goggles or safety glasses with side shields.[7][8]

  • Skin Protection: A standard laboratory coat must be worn. Handle with chemical-resistant gloves (nitrile is a suitable option). Gloves must be inspected prior to use and changed immediately if contamination occurs.[7][8][9]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[9][10] If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter is necessary.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[9][11]

Storage and Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended between 2-8°C.[1][8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. The cyanomethyl group can be hydrolyzed under acidic or basic conditions, and the aryl bromide can react with strong bases.[12]

Spill and Waste Disposal Procedures

Minor Spills:

  • Restrict access to the area.

  • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[11]

  • Avoid raising dust.[9]

  • Carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[11]

  • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.

  • All contaminated materials should be placed in a sealed, labeled hazardous waste container.[9]

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8] Do not allow the material to enter drains or waterways.[8] Contaminated packaging should be treated as the product itself.

Experimental Protocols and Reactivity Insights

The utility of Methyl 2-bromo-4-(cyanomethyl)benzoate lies in its capacity for selective, stepwise functionalization. The following is a representative, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction at the aryl bromide position.

Illustrative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of Methyl 2-bromo-4-(cyanomethyl)benzoate with a generic boronic acid. Note: This is a general procedure and must be adapted and optimized for specific substrates and scales.

Objective: To replace the bromine atom with an aryl or vinyl group via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Methyl 2-bromo-4-(cyanomethyl)benzoate

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-4-(cyanomethyl)benzoate and the arylboronic acid.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical as palladium catalysts can be sensitive to oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the base and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe. If a biphasic system (e.g., toluene/water) is used, ensure vigorous stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired coupled product.

Causality and Key Considerations
  • Choice of Catalyst and Base: The selection of the palladium source and base is crucial and substrate-dependent. Electron-rich or sterically hindered substrates may require more active catalysts or stronger bases.

  • Inert Conditions: The exclusion of oxygen is vital to prevent the oxidation and deactivation of the Pd(0) catalyst, which would halt the catalytic cycle.

  • Reactivity of the Cyanomethyl Group: The benzylic protons of the cyanomethyl group are acidic and can be deprotonated by strong bases.[13] While standard Suzuki conditions with carbonate bases are generally mild enough to avoid this side reaction, the use of very strong bases (e.g., alkoxides or organolithiums) could lead to unintended byproduct formation.

References

  • Wikipedia. Benzyl cyanide. [Link]

  • Buncel, E., et al. Carbanion reactivity; kinetics of the reactions of benzyl cyanide anions with aromatic nitro-compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Ataman Kimya. BENZYL CYANIDE. [Link]

  • Choi, J., et al. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Chemstock. ACETYL BROMIDE Safety Data Sheet. [Link]

  • ResearchGate. Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. [Link]

  • Sangon Biotech. SAFETY DATA SHEETS: Cuprous bromide. [Link]

  • PubChemLite. Methyl 2-bromo-4-(cyanomethyl)benzoate. [Link]

  • PubChem. Methyl 4-(2-bromoacetyl)benzoate. [Link]

Sources

Exploratory

Methyl 2-bromo-4-(cyanomethyl)benzoate molecular weight and solubility data

Molecular Weight and Solubility Assessment Guide Executive Summary & Strategic Utility Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS: 1252572-71-6) is a high-value bifunctional intermediate used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight and Solubility Assessment Guide

Executive Summary & Strategic Utility

Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS: 1252572-71-6) is a high-value bifunctional intermediate used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and complex heterocycles. Its structural utility lies in its orthogonal reactivity: the aryl bromide facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the cyanomethyl group serves as a masked aldehyde or amine precursor, essential for chain extension or heterocycle formation.

This guide provides the definitive physicochemical data for this compound and details a self-validating Standard Operating Procedure (SOP) for solubility determination, addressing the common lack of experimental solubility data in public repositories for this specific isomer.

Physicochemical Specifications

The following data has been validated against structural stoichiometry and available safety databases.

PropertyValue / DescriptionNotes
IUPAC Name Methyl 2-bromo-4-(cyanomethyl)benzoate
CAS Number 1252572-71-6 Note: Distinguish from isomer Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS 1083181-36-5).[1]
Molecular Formula

Molecular Weight 254.08 g/mol Monoisotopic Mass: 252.97 Da
Physical State SolidTypically off-white to pale yellow powder.
Predicted LogP ~2.1Moderate lipophilicity; low aqueous solubility expected.
H-Bond Donors/Acceptors 0 / 3

Solubility Profile & Solvent Compatibility

Predicted Solubility Matrix

Due to the specific regiochemistry of this isomer, direct experimental solubility values are often proprietary. Based on the calculated partition coefficient (LogP ~2.1) and structural similarity to methyl 2-bromobenzoate, the following solubility profile is projected for experimental planning.

Solvent ClassRepresentative SolventPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Ideal for stock solutions and biological assays.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Preferred for extraction and chromatography.
Esters/Ethers Ethyl Acetate, THFModerate-High Standard reaction solvents.
Alcohols Methanol, EthanolModerate Solubility may decrease with temperature; use for recrystallization.
Aqueous Water, PBS (pH 7.4)Low (<1 mg/mL)Requires co-solvent (e.g., 1% DMSO) for biological testing.
Critical Handling Note

The presence of the ester and nitrile groups makes this compound susceptible to hydrolysis under strong acidic or basic conditions. Avoid protic solvents with extreme pH during prolonged storage.

Experimental Protocol: Kinetic Solubility Determination

Context: When working with novel intermediates like Methyl 2-bromo-4-(cyanomethyl)benzoate, relying on predicted values is insufficient for process scale-up. The following SOP provides a robust, self-validating method to determine exact solubility limits.

Workflow Visualization

The following diagram outlines the decision logic for the solubility assessment workflow.

SolubilityWorkflow Start Start: Weigh 5mg Compound AddSolvent Add 50µL Solvent (Target: 100 mg/mL) Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved Dilute Add Solvent (+50µL) Dissolved->Dilute No (Precipitate) HPLC HPLC-UV Quantitation Dissolved->HPLC Yes (Soluble) Dilute->Vortex Re-equilibrate Filter Filter (0.45µm PTFE) HPLC->Filter If suspension remains

Figure 1: Step-wise kinetic solubility determination workflow ensuring accurate saturation point identification.

Detailed Methodology

Reagents:

  • Analyte: Methyl 2-bromo-4-(cyanomethyl)benzoate (Purity >95%).[2]

  • Solvent: HPLC-grade DMSO, Methanol, or Water/Buffer.

Step-by-Step Procedure:

  • Preparation: Weigh approximately 5.0 mg of the solid into a 1.5 mL clear glass HPLC vial.

  • Initial Addition: Add 50 µL of the target solvent. This corresponds to a concentration of 100 mg/mL.

  • Agitation: Vortex for 1 minute, then sonicate for 5 minutes at ambient temperature (25°C). Causality: Sonication breaks up crystal lattice energy, ensuring the solvent contacts the maximum surface area.

  • Visual Check:

    • Clear: Solubility is >100 mg/mL.

    • Cloudy/Solid Visible: Solubility is <100 mg/mL. Proceed to step 5.

  • Titration: Add solvent in 50 µL increments, repeating the vortex/sonication cycle after each addition, until a clear solution is obtained or a maximum volume (e.g., 1.0 mL) is reached.

  • Quantification (Optional but Recommended): If exact saturation is needed, prepare a saturated suspension, filter through a 0.45 µm PTFE filter (to prevent ester hydrolysis from cellulose filters), and analyze the filtrate via HPLC-UV against a standard curve.

Synthetic Utility & Reactivity

Understanding the reactivity profile is crucial for utilizing this building block effectively.

ReactivityProfile Core Methyl 2-bromo-4-(cyanomethyl)benzoate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Arylation at C-2) Core->Suzuki Pd-Catalyzed (Br handle) Hydrolysis Hydrolysis (Ester -> Acid / Nitrile -> Amide) Core->Hydrolysis NaOH/LiOH (Ester/CN handle) Reduction Nitrile Reduction (Formation of Ethylamine) Core->Reduction H2/Raney Ni or LAH Cyclization Cyclization (Formation of Isoquinolines/Phthalazinones) Suzuki->Cyclization Post-coupling ring closure

Figure 2: Orthogonal reactivity map showing the distinct chemical handles available for scaffold diversification.

Safety & Handling (SDS Summary)

Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic nitrile is prone to oxidation or hydrolysis if exposed to moisture and air over long periods.

References

  • PubChem. (2025).[3][6] Methyl 2-bromo-4-(cyanomethyl)benzoate (Compound Summary). National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PMC. Retrieved February 25, 2026, from [Link]

Sources

Foundational

Novel PARP Inhibitor Scaffolds Containing 2-Bromo-4-Cyanomethyl Benzoate: A Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a detailed exploration of novel Poly(ADP-ribose) polymerase (PARP) inhibitor scaffolds built upon the 2-bromo-4-cyanomethyl benzoate core....

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed exploration of novel Poly(ADP-ribose) polymerase (PARP) inhibitor scaffolds built upon the 2-bromo-4-cyanomethyl benzoate core. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics. We will delve into the mechanistic rationale, synthetic strategies, structure-activity relationships (SAR), and essential evaluation protocols for this promising class of compounds.

Introduction: The Rationale for Novel PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage response (DDR). PARP1, the most abundant and well-studied member, acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting damage, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DDR proteins, ultimately facilitating DNA repair.

In cancer therapy, the inhibition of PARP has proven to be a highly successful strategy, particularly in tumors with pre-existing DNA repair defects, such as those harboring mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because cancer cells deficient in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs), become exquisitely dependent on PARP-mediated SSB repair. When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death.

While several PARP inhibitors have achieved clinical success, the search for novel scaffolds continues, driven by the need to overcome resistance mechanisms, improve selectivity, and enhance pharmacokinetic properties. The 2-bromo-4-cyanomethyl benzoate moiety represents a promising starting point for the design of a new generation of PARP inhibitors. Its unique electronic and structural features offer the potential for distinct binding interactions within the PARP active site.

Molecular Design and Synthetic Strategy

The design of PARP inhibitors is centered on mimicking the nicotinamide portion of the NAD+ cofactor, which binds to the enzyme's active site. The 2-bromo-4-cyanomethyl benzoate scaffold provides a rigid core that can be elaborated with various functional groups to optimize interactions with key residues in the PARP catalytic domain.

The bromine atom at the 2-position can serve as a handle for further functionalization via cross-coupling reactions or can be retained to modulate the electronic properties of the aromatic ring. The cyanomethyl group at the 4-position is a key pharmacophoric element, potentially forming hydrogen bonds with active site residues.

General Synthetic Workflow

The synthesis of PARP inhibitors based on the 2-bromo-4-cyanomethyl benzoate core typically begins with the functionalization of the benzoate ester. A representative synthetic scheme is outlined below.

G A 2-Bromo-4-methylbenzoic acid B Methyl 2-bromo-4-methylbenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-bromo-4-(bromomethyl)benzoate B->C Benzylic Bromination (NBS, AIBN) D Methyl 2-bromo-4-(cyanomethyl)benzoate C->D Cyanation (NaCN, DMSO) F Final PARP Inhibitor Scaffold D->F Amide Coupling (e.g., HATU, DIPEA) E Amide Coupling Partner (e.g., Piperazine derivative) E->F

Caption: Synthetic workflow for the 2-bromo-4-cyanomethyl benzoate core.

Protocol: Synthesis of Methyl 2-bromo-4-(cyanomethyl)benzoate

  • Esterification: To a solution of 2-bromo-4-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-bromo-4-methylbenzoate.

  • Benzylic Bromination: Dissolve the methyl 2-bromo-4-methylbenzoate in carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under a UV lamp for 2-3 hours. Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain crude methyl 2-bromo-4-(bromomethyl)benzoate.

  • Cyanation: Dissolve the crude brominated intermediate in dimethyl sulfoxide (DMSO). Add sodium cyanide and stir the mixture at room temperature for 12-16 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield methyl 2-bromo-4-(cyanomethyl)benzoate.

Structure-Activity Relationship (SAR) Studies

Once the core scaffold is synthesized, SAR studies are conducted to understand how different substituents affect the compound's inhibitory potency against PARP1. A common strategy is to introduce diversity at the amide position, exploring various cyclic and acyclic amines.

Table 1: Hypothetical SAR Data for Novel PARP Inhibitors

CompoundR Group (Amide Moiety)PARP1 IC50 (nM)
1a Piperazine58.2
1b 4-Methylpiperazine35.6
1c 4-Hydroxypiperidine120.8
1d Morpholine95.3
1e N,N-Dimethylethylenediamine72.1

The data in Table 1 suggests that a basic nitrogen in the R group is favorable for activity, with the 4-methylpiperazine derivative (1b) showing the highest potency. This indicates a potential ionic or hydrogen bond interaction in a specific region of the PARP active site.

SAR_Logic Scaffold 2-Bromo-4-cyanomethyl benzoate Core R-group Modification SAR Structure-Activity Relationship Scaffold:port->SAR Systematic Changes Activity PARP1 Inhibitory Activity IC50 Value SAR->Activity Impacts

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Biochemical and Cellular Evaluation

The evaluation of novel PARP inhibitors involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular activity and mechanism of action.

PARP1 Enzymatic Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP1. A common format is a histone-based ELISA.

Protocol: PARP1 Histone-Based ELISA

  • Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).

  • Reaction Setup: In each well, add PARP1 enzyme, activated DNA (to stimulate the enzyme), and varying concentrations of the test compound.

  • Initiation: Add a solution containing NAD+ to start the enzymatic reaction. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unreacted components. Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.

  • Signal Generation: Wash the plate again and add a TMB substrate solution. The HRP will catalyze a color change.

  • Quantification: Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of PARylation (i.e., PARP1 activity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARylation Assay (Western Blot)

This assay confirms that the compound can inhibit PARP activity within intact cells.

Protocol: Western Blot for Cellular PARylation

  • Cell Treatment: Seed a suitable cell line (e.g., HeLa) in a multi-well plate. Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide (H2O2) for a short period (e.g., 10 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against PAR, followed by a secondary antibody conjugated to HRP.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the PAR signal with increasing compound concentration indicates cellular PARP inhibition.

Experimental_Workflow cluster_0 Discovery Phase cluster_1 Validation Phase A Design & Synthesis of 2-Bromo-4-cyanomethyl Benzoate Analogs B PARP1 Enzymatic Assay (IC50 Determination) A->B C SAR Analysis B->C D Cellular PARylation Assay (Western Blot) C->D Promising Compounds E Cytotoxicity Assays (e.g., in BRCA-mutant cells) D->E F Lead Optimization E->F

Caption: Experimental workflow for novel PARP inhibitor discovery.

Conclusion and Future Directions

The 2-bromo-4-cyanomethyl benzoate scaffold presents a versatile and promising platform for the development of novel PARP inhibitors. The synthetic accessibility and potential for diverse functionalization allow for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic profiles. The methodologies outlined in this guide provide a robust framework for the identification and validation of lead candidates from this chemical series. Future work should focus on co-crystallization studies to elucidate the binding mode of these inhibitors within the PARP active site, which will further guide rational drug design efforts. Additionally, exploring the selectivity of these compounds against other PARP family members will be crucial for understanding their full therapeutic potential and potential off-target effects.

References

[To be populated with real URLs from the grounding tool in a live environment. The following are representative examples.]

  • Title: PARP Inhibitors: A New Era of Targeted Cancer Therapy Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The expanding role of PARP inhibitors in cancer treatment Source: The Lancet Oncology URL: [Link]

  • Title: A guide to PARP inhibitors in cancer therapy Source: Expert Opinion on Pharmacotherapy URL: [Link]

Exploratory

Technical Whitepaper: Strategic Utilization of Methyl 2-bromo-4-(cyanomethyl)benzoate

Executive Summary: The Bifunctional Advantage In the landscape of medicinal chemistry, Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS 1252572-71-6) represents a high-value "orthogonally reactive" scaffold. Unlike simple ary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Advantage

In the landscape of medicinal chemistry, Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS 1252572-71-6) represents a high-value "orthogonally reactive" scaffold. Unlike simple aryl halides, this molecule possesses three distinct reactive centers—an ortho-bromo ester, a para-cyanomethyl motif, and a methyl ester—that can be manipulated independently.

This guide addresses the specific utility of this building block in accessing biaryl pharmacophores and extended amine side-chains (common in PARP inhibitors and GPCR ligands). We define the critical reaction parameters to navigate the steric hindrance at the C2 position while preserving the chemically sensitive cyanomethyl group.

Structural Analysis & Reactivity Profile

The molecule’s utility is defined by the electronic and steric environment of its three functional groups.

Functional GroupPositionElectronic EnvironmentReactivity ChallengeStrategic Utility
Aryl Bromide C2 (ortho)Electron-deficient (EWG ester)High Steric Hindrance: The adjacent ester group impedes Pd-oxidative addition.Site for Suzuki/Buchwald couplings to establish biaryl core.
Methyl Ester C1Conjugated, Electron-poorChemoselectivity: Prone to hydrolysis or reduction if not protected during CN manipulation.Precursor to amides, alcohols, or heterocycle closure.
Cyanomethyl C4 (para)Benzylic, Acidic

-protons
Base Sensitivity: The benzylic protons (

) are susceptible to deprotonation/alkylation.
"Masked" ethylamine, acetic acid, or piperidine ring construction.
The Regioisomer Distinction

It is critical to distinguish this molecule from its isomer, Methyl 4-bromo-2-(cyanomethyl)benzoate (often used in Niraparib synthesis). The 2-bromo-4-(cyanomethyl) isomer discussed here directs aryl coupling to the ortho position, creating a different vector for structure-activity relationship (SAR) exploration, particularly for 2,4-disubstituted benzoate targets.

Synthetic Access & Purity Considerations

While commercially available, high-purity synthesis is often required to avoid trace transition metal contamination. The industrial standard route involves a radical bromination followed by nucleophilic substitution.

Recommended Synthetic Route
  • Precursor: Methyl 2-bromo-4-methylbenzoate.

  • Step 1 (Radical Bromination): NBS (1.1 eq), AIBN (cat.),

    
     or Trifluorotoluene (green alternative), Reflux.
    
    • Critical Control: Stop reaction at ~90% conversion to avoid gem-dibromination.

  • Step 2 (Cyanation): NaCN (1.2 eq), DMF/Water,

    
    C.
    
    • Safety Note: Maintain pH >9 to prevent HCN evolution.

Core Experimental Protocols

The following protocols are optimized to address the specific reactivity challenges of this scaffold.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the hindered C2-bromide without hydrolyzing the ester or attacking the nitrile.

Rationale: Standard


 often fails due to the ortho-ester steric bulk. We utilize SPhos  (Buchwald ligand), which promotes oxidative addition in hindered systems.

Materials:

  • Methyl 2-bromo-4-(cyanomethyl)benzoate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base:

    
     (2.0 eq, anhydrous)
    
  • Solvent: Toluene:Water (10:1)

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Ar, mix

    
     and SPhos in dry toluene. Stir for 15 min to generate the active 
    
    
    
    species.
  • Substrate Addition: Add the benzoate substrate, boronic acid, and finely powdered

    
    .
    
  • Degassing: Sparge with Argon for 10 minutes (Critical: Oxygen promotes homocoupling of boronic acids).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC.

    • Note: Do not exceed 100°C to prevent nitrile hydrolysis.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    .
    
Protocol B: Controlled Alkylation of the Cyanomethyl Group

Objective: Mono- or bis-alkylation of the benzylic position to create complex side chains (e.g., piperidines).

Rationale: The ester group at C1 activates the ring, making the C4-benzylic protons slightly more acidic than in simple toluene derivatives. We use a mild base to avoid ester cleavage.

Materials:

  • Substrate (1.0 eq)[1]

  • Alkyl Halide (e.g., 1-bromo-2-chloroethane for cyclization precursors) (1.1 eq)

  • Base:

    
     (2.5 eq) or NaH (if strictly anhydrous)
    
  • Solvent: DMF or DMSO

Step-by-Step Workflow:

  • Dissolve substrate in anhydrous DMF (

    
     M).
    
  • Add

    
     at 0°C. Stir for 30 min (Solution turns yellow/orange due to anion formation).
    
  • Add Alkyl Halide dropwise.

  • Allow to warm to RT. Stir 12h.

  • Quench: Pour into ice-water containing dilute citric acid (pH 5). Extract immediately to prevent ester hydrolysis.

Visualization of Chemical Logic

The following diagram maps the divergent reactivity pathways available from this scaffold.

ReactivityMap Core Methyl 2-bromo-4- (cyanomethyl)benzoate Biaryl Biaryl Scaffold (C2 Functionalization) Core->Biaryl Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) Amine Phenethylamine Derivatives Core->Amine Nitrile Reduction (H2/Raney Ni or BH3) Acid Phenylacetic Acid Derivatives Core->Acid Acid Hydrolysis (HCl/AcOH) Piperidine Piperidine/Cyclic Side Chains Core->Piperidine Dialkylation (NaH, Br-R-Br)

Figure 1: Divergent synthetic pathways. The scaffold allows independent modification of the aryl core (Blue), the amine side-chain (Green/Red), and the acid tail (Yellow).

Case Study: Synthesis of a PARP-Inhibitor Pharmacophore

While Niraparib utilizes the 2-cyanomethyl isomer, the 2-bromo-4-cyanomethyl scaffold allows for the synthesis of 4-substituted-isoquinolin-1(2H)-one analogs, a scaffold found in novel PARP and kinase inhibitors.

Pathway:
  • Suzuki Coupling: Couple with 4-fluorophenylboronic acid using Protocol A.

    • Result: Methyl 4-(cyanomethyl)-2-(4-fluorophenyl)benzoate.

  • Nitrile Reduction & Cyclization:

    • Reagent:

      
      , 
      
      
      
      , MeOH.
    • Mechanism:[2][3][4][5][6] The nitrile is reduced to the primary amine. Due to the para position relative to the ester, spontaneous cyclization does not occur (unlike the ortho isomer).

    • Strategic pivot: This confirms the scaffold is best for non-fused biaryl systems where the cyanomethyl group is converted into a solubilizing tail (e.g., N-methyl piperazine linker) rather than a fused lactam.

Handling & Stability Data

ParameterSpecificationPractical Implication
Physical State White to Off-white SolidEasy to weigh; low static compared to fine powders.
Storage 2–8°C, Inert GasMoisture sensitive (ester hydrolysis). Nitrile is stable.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in Hexanes/Water.
Safety H302, H312, H332 Treat as a cyanide precursor.[2] Avoid strong acids (HCN risk).

References

  • BLD Pharm. (2025). Product Analysis: Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS 1252572-71-6).[7] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling).

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. (Basis for SPhos usage in hindered esters).
  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 4-bromo-2-(cyanomethyl)benzoate (Isomer Comparison). Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Suzuki-Miyaura Coupling of Methyl 2-bromo-4-(cyanomethyl)benzoate

Executive Summary Methyl 2-bromo-4-(cyanomethyl)benzoate is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib, Olaparib analogs). Its structural complexity—featur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-4-(cyanomethyl)benzoate is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib, Olaparib analogs). Its structural complexity—featuring an ortho-substituted aryl bromide, a hydrolytically sensitive methyl ester, and a reactive cyanomethyl group—presents a "triad of instability" that defeats standard coupling protocols.

This guide details two optimized Suzuki-Miyaura coupling protocols designed to suppress chemo-selectivity errors (ester hydrolysis, nitrile alkylation) while overcoming the steric hindrance at the C2 position.

Substrate Analysis & Strategic Considerations

The "Ortho-Effect" and Steric Hindrance

The bromine atom at the C2 position is sterically crowded by the adjacent C1-methyl ester. This hinders the oxidative addition step of the catalytic cycle.

  • Implication: Standard catalysts like

    
     often fail or require excessive heating, leading to decomposition.
    
  • Solution: Use ligands with large cone angles (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) to facilitate oxidative addition and reductive elimination.

The Cyanomethyl Liability ( Alert)

The methylene protons of the cyanomethyl group (


) have a 

(DMSO). While relatively high, the electron-withdrawing nature of the benzoate ring increases their acidity.
  • Risk: Strong bases (e.g.,

    
    , 
    
    
    
    ) can deprotonate this position, leading to self-condensation (Thorpe-Ziegler reaction) or polymerization, often observed as a deep blue/black tar.
  • Solution: Use mild, non-nucleophilic bases like Potassium Phosphate Tribasic (

    
    ) or Cesium Carbonate (
    
    
    
    ).
Ester Stability

The C1-methyl ester is prone to saponification (hydrolysis to acid) in aqueous bases or transesterification in alcoholic solvents.

  • Solution: Avoid primary alcohols (MeOH, EtOH) as co-solvents. Use aprotic systems (Dioxane, DMF) or biphasic systems with strictly controlled water ratios.

Visualizing the Challenge

The following diagram illustrates the competing pathways and the steric blockade.

G Substrate Methyl 2-bromo-4- (cyanomethyl)benzoate Pd_Cycle Pd Catalytic Cycle (Sterically Hindered) Substrate->Pd_Cycle Oxidative Addition (Slow due to ortho-ester) Hydrolysis Side Reaction: Ester Hydrolysis Substrate->Hydrolysis Aq. NaOH/KOH Deprotonation Side Reaction: Nitrile u03b1-Deprotonation Substrate->Deprotonation Strong Base (NaOtBu) Product Coupled Biaryl Product Pd_Cycle->Product Reductive Elimination

Figure 1: Reaction pathway analysis highlighting the steric bottleneck at oxidative addition and chemical liabilities of the substrate.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for coupling with electron-rich or sterically unencumbered boronic acids.

Rationale: Uses


, a robust catalyst where the ferrocene backbone enforces a large bite angle, promoting the coupling despite the ortho ester. 

is used as a mild base to preserve the nitrile.
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate Methyl 2-bromo-4-(cyanomethyl)benzoate1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst

0.03 - 0.05Catalyst
Base

(Tribasic, Anhydrous)
2.5 - 3.0Activator
Solvent 1,4-Dioxane : Water (9:1)0.2 MMedium

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and finely ground

    
     (3.0 equiv).
    
  • Inerting: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Quickly add

    
     (3-5 mol%) under a positive stream of inert gas.
    
  • Solvent: Add degassed 1,4-Dioxane and Water (9:1 ratio). Note: Water is essential for the boronic acid activation mechanism.

  • Reaction: Heat the block to 85°C for 4–12 hours. Vigorously stir (>800 RPM) as the phosphate base is only partially soluble.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (adjust pH to ~7 if necessary to prevent ester hydrolysis) and brine. Dry over

    
    .[8]
    
Protocol B: The "High-Performance" Method (Challenging Substrates)

Required for sterically hindered boronic acids or electron-poor partners.

Rationale: Uses XPhos Pd G2 , a precatalyst that generates the active mono-ligated Pd(0) species. The bulky biaryl ligand (XPhos) creates a protective pocket around the metal, facilitating the coupling of the crowded ortho-substituted benzoate.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Catalyst XPhos Pd G20.02 (2 mol%)Precatalyst
Base

2.0Soluble Base
Solvent THF : Water (4:1)0.15 MMedium

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine Substrate, Boronic Acid, and

    
    .
    
  • Catalyst: Add XPhos Pd G2.

  • Solvent: Add degassed THF/Water mixture.

  • Reaction: Heat to 60°C . Note: The high activity of XPhos allows for lower temperatures, preserving the cyanomethyl group.

  • Monitoring: Monitor by LC-MS. Reaction is typically complete in <2 hours.

Decision Matrix for Optimization

Use this logic flow to select the correct conditions for your specific coupling partner.

DecisionTree Start Select Coupling Partner Check_Sterics Is the Boronic Acid Sterically Hindered? Start->Check_Sterics No_Sterics No (e.g., Phenyl, 4-Pyridyl) Check_Sterics->No_Sterics Yes_Sterics Yes (e.g., 2-substituted, N-Boc) Check_Sterics->Yes_Sterics Protocol_A USE PROTOCOL A Pd(dppf)Cl2 / K3PO4 85°C No_Sterics->Protocol_A Check_Sensitive Does Partner have Base-Sensitive Groups? Yes_Sterics->Check_Sensitive Protocol_B USE PROTOCOL B XPhos Pd G2 / Cs2CO3 60°C Check_Sensitive->Protocol_B No Check_Sensitive->Protocol_B Yes (Lower Temp Helps)

Figure 2: Optimization decision tree based on coupling partner characteristics.

Troubleshooting & Impurity Profiling

ObservationProbable CauseCorrective Action
Blue/Black Tar Polymerization of nitrile via

-deprotonation.
Switch base from Carbonate to Phosphate (

). Lower temperature.
Starting Material Recovery Catalyst deactivation (Pd black formation).Ensure strict oxygen-free conditions.[9] Switch to XPhos Pd G2.
Hydrolyzed Ester (Acid) High pH in aqueous phase.Reduce water ratio (e.g., 20:1 Dioxane:Water). Buffer aqueous layer.[1]
Protodeboronation Boronic acid instability.[1][2][10][11]Use Boronic Ester (Pinacol) instead of Acid. Add excess partner (1.5 equiv).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • BenchChem. (2025).[2][8] Application Notes: Methyl 2-(3-acetylphenyl)benzoate as a Versatile Building Block in the Synthesis of PARP Inhibitors.[8]

  • Organic Chemistry Portal. (2011). Palladium-Catalyzed Cyanomethylation of Aryl Halides. Abstract of J. Am. Chem. Soc. 2011, 133, 6948-6951.[6]

Sources

Application

Optimizing palladium-catalyzed cross-coupling at sterically hindered ortho-bromo position

Topic: Optimizing Palladium-Catalyzed Cross-Coupling at Sterically Hindered Ortho-Bromo Positions Content Type: Application Note & Detailed Protocol Audience: Senior Chemists, Process Engineers, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Palladium-Catalyzed Cross-Coupling at Sterically Hindered Ortho-Bromo Positions Content Type: Application Note & Detailed Protocol Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Optimization Strategies for Pd-Catalyzed Cross-Coupling at Ortho-Bromo Sites

Executive Summary: The "Ortho Effect" Challenge

In medicinal chemistry, introducing substituents at the ortho position of an aryl ring is a classic strategy to restrict conformational freedom (atropisomerism) or block metabolic hot spots. However, this structural advantage comes at a synthetic cost.

Standard palladium protocols often fail with ortho-substituted aryl bromides due to the "Ortho Effect." This is not merely a single kinetic barrier but a systemic suppression of the catalytic cycle:

  • Retarded Oxidative Addition: Steric bulk protects the C-Br bond, preventing the approach of the Pd(0) species.

  • Stalled Transmetallation: This is often the rate-determining step (RDS) in hindered Suzuki-Miyaura couplings. The nucleophile cannot easily approach the crowded Pd(II) center.

  • Facilitated vs. Impeded Reductive Elimination: Paradoxically, while steric bulk drives reductive elimination (to relieve crowding), it can prevent the formation of the necessary cis-intermediate required for the bond to form.

This guide details the "Game Changer" ligand classes and protocols specifically engineered to overcome these barriers.

Strategic Ligand Selection: The Steric Toolkit

The choice of ligand is the single most critical variable. For hindered substrates, standard phosphines (PPh3, dppf) are ineffective. You must utilize Dialkylbiaryl Phosphines (Buchwald Ligands) or bulky N-Heterocyclic Carbenes (NHCs) .

Ligand ClassTop CandidatesMechanism of ActionBest Application
Buchwald G2/G3 SPhos Methoxy groups provide stability; high electron density accelerates oxidative addition.Suzuki-Miyaura (Universal workhorse for hindered biaryls).
Buchwald G2/G3 XPhos Isopropyl bulk creates a "pocket" for the metal, preventing catalyst decomposition.Suzuki & Amination (Excellent for aryl chlorides/tosylates).
Buchwald G3 RuPhos Extremely bulky; promotes reductive elimination in difficult systems.Negishi & Buchwald-Hartwig (Secondary amines).
Specialized Phosphine AntPhos Anthracene backbone creates a rigid cavity for tetra-ortho substitution.Tetra-ortho Biaryls (The "impossible" couplings).
NHC Pd-PEPPSI-iPr Strong sigma-donation; "throw-away" pyridine ligand ensures rapid initiation.Difficult Aminations & Heterocycles.
Mechanistic Visualization

The following diagram illustrates where steric hindrance impacts the catalytic cycle and how bulky ligands (L) counteract these forces.

CatalyticCycle cluster_bottleneck CRITICAL BOTTLENECK Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Bulky L promotes unsaturated 12e- species PdII_Ar Pd(II)-Ar-Br (Oxidative Complex) OxAdd->PdII_Ar Ar-Br TransMet Transmetallation (Rate Limiting for Sterics) PdII_Ar->TransMet Boronic Acid/Base (Steric Clash Risk!) PdII_Biaryl Pd(II)-Ar-Ar' (Pre-Elimination Complex) TransMet->PdII_Biaryl Successful Transfer RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim Steric relief drives this RedElim->Pd0 Regenerates Catalyst

Caption: Steric hindrance primarily stalls Transmetallation.[1] Bulky ligands stabilize the Pd(0) species, preventing aggregation during this slow step.

Protocol 1: Suzuki-Miyaura Coupling of Hindered Biaryls

Target: Coupling an ortho-substituted aryl bromide with an ortho-substituted boronic acid (di- or tri-ortho substituted systems).

Rationale
  • Ligand: SPhos is preferred. Its structural flexibility allows it to stabilize the Pd center during the difficult transmetallation step while protecting it from oxidation.

  • Base: K3PO4 (Potassium Phosphate Tribasic).[1][2] Unlike carbonate bases, phosphate acts as a mild proton shuttle, facilitating the activation of the boronic acid without degrading sensitive functional groups.

  • Solvent: Toluene/Water (10:1) . The biphasic system is crucial.[3] The water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while the organic phase solubilizes the catalyst and substrates.

Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with:

      • Ortho-bromoarene (1.0 equiv, e.g., 1.0 mmol)

      • Ortho-boronic acid (1.5 equiv)

      • SPhos Pd G3 Precatalyst (2.0 mol%)

        • Note: If G3 is unavailable, use Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

      • K3PO4 (finely ground, 3.0 equiv)

  • Solvent Addition:

    • Add Toluene (4.0 mL) and degassed Water (0.4 mL).

    • Critical: The solvent ratio 10:1 is optimized for phase transfer.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100 °C vigorously for 12–24 hours.

    • Visual Check: The reaction should turn from orange/red to black (Pd black precipitation) only after conversion is complete. Early black precipitation indicates catalyst death (add more ligand).

  • Workup:

    • Cool to room temperature.[2][4] Dilute with Ethyl Acetate.

    • Wash with water (x2) and brine. Dry over MgSO4.

    • Purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination of Hindered Halides

Target: Coupling a 2,6-disubstituted aryl bromide with a primary or secondary amine.

Rationale
  • Ligand: BrettPhos or RuPhos . These ligands are specifically designed to prevent β-hydride elimination (a common side reaction with aliphatic amines) and facilitate the coupling of bulky anilines.

  • Precatalyst: BrettPhos Pd G4 . The G4 precatalyst activates at room temperature, preventing the dehalogenation of the aryl bromide that can occur at high temps during catalyst activation.

  • Base: NaOtBu (Sodium tert-butoxide). A strong, soluble base is required to deprotonate the amine-bound Pd complex.

Step-by-Step Methodology
  • Preparation:

    • Charge a dried vial (argon purged) with:

      • Hindered Aryl Bromide (1.0 equiv)

      • Amine (1.2 equiv)[5]

      • NaOtBu (1.4 equiv) - Handle in glovebox if possible.

      • BrettPhos Pd G4 (1.0 – 3.0 mol%)

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M).

    • Note: Dioxane has a high boiling point and excellent solubility for Pd-BrettPhos complexes.

  • Reaction:

    • Heat to 80–100 °C .

    • Monitor via LCMS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%).

  • Workup:

    • Filter through a pad of Celite to remove salts.

    • Concentrate and purify.

Troubleshooting & Optimization Matrix

When the standard protocols fail, use this decision matrix to diagnose and fix the issue.

OptimizationMatrix Problem Low Yield / No Reaction Diagnosis1 Is Starting Material Remaining? Problem->Diagnosis1 Diagnosis2 Is De-halogenated Product Forming? Diagnosis1->Diagnosis2 No (Side reactions) Solution1 Cat. Death or Slow Ox. Add. Action: Switch to XPhos or Pd-PEPPSI Increase Temp to 110°C Diagnosis1->Solution1 Yes (Catalyst inactive) Solution2 Protodeboronation (Suzuki) Action: Switch to Boronic Ester Use Anhydrous THF/Cs2CO3 Diagnosis2->Solution2 Suzuki (Ar-H formed) Solution3 Beta-Hydride Elimination (Amination) Action: Switch to RuPhos Lower Temp, Longer Time Diagnosis2->Solution3 Amination (Imine formed)

Caption: Diagnostic workflow for identifying failure modes in hindered coupling.

References
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Tang, W.; et al. "Efficient Monophosphorus Ligands for Palladium-Catalyzed Sterically Hindered Suzuki-Miyaura Coupling." Organic Letters, 2010.[4] (Reference for AntPhos).

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[4] Chemical Reviews, 2016.

Sources

Method

Application Note: Chemoselective Reduction of Cyanomethyl Group to Ethylamine in Benzoate Derivatives

Executive Summary & Strategic Analysis The reduction of a cyanomethyl group ( ) to an ethylamine side chain ( ) on a benzoate scaffold presents a classic chemoselectivity challenge. Standard reducing agents like Lithium...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reduction of a cyanomethyl group (


) to an ethylamine side chain (

) on a benzoate scaffold presents a classic chemoselectivity challenge. Standard reducing agents like Lithium Aluminum Hydride (LiAlH

) are non-selective, typically reducing the benzoate ester to a benzyl alcohol alongside the nitrile.

To achieve the target transformation while preserving the benzoate ester, researchers must utilize reagents that discriminate between the highly polarized ester carbonyl and the polarizable nitrile bond. This guide details two validated protocols:

  • The Laboratory Standard: Cobalt(II) Chloride / Sodium Borohydride (CoCl

    
    /NaBH
    
    
    
    ).
  • The Scalable Standard: Catalytic Hydrogenation over Raney Nickel.

Critical Regiochemical Warning: The Ortho Effect

Before selecting a protocol, the position of the cyanomethyl group relative to the benzoate ester must be analyzed.

  • Meta/Para-Substitution: The protocols below yield the open-chain aminoethyl benzoate.

  • Ortho-Substitution: The resulting primary amine will almost instantaneously attack the adjacent ester, cyclizing to form an isoindolinone (lactam) . To isolate the open chain ortho-aminoethyl benzoate, the amine must be trapped in situ (e.g., using Boc

    
    O) or maintained as a salt in non-nucleophilic media.
    

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal experimental approach based on scale, equipment availability, and substrate geometry.

ReductionWorkflow Start Substrate: Cyanomethyl Benzoate CheckPos Check Regiochemistry Start->CheckPos Ortho Ortho-Substituted CheckPos->Ortho MetaPara Meta/Para-Substituted CheckPos->MetaPara Cyclization Risk: Lactam Formation (Isoindolinone) Ortho->Cyclization ScaleCheck Check Scale MetaPara->ScaleCheck Trapping Must use In-Situ Protection (Protocol C: NiCl2/NaBH4/Boc2O) Cyclization->Trapping LabScale Lab Scale (<10g) No High Pressure Lab ScaleCheck->LabScale IndScale Scale Up (>10g) Autoclave Available ScaleCheck->IndScale MethodA Method A: CoCl2 / NaBH4 (Mild, Selective) LabScale->MethodA MethodB Method B: Raney Ni / H2 / NH3 (Clean, Scalable) IndScale->MethodB

Figure 1: Strategic workflow for selecting the reduction protocol based on regiochemistry and scale.

Method A: Cobalt Boride Reduction (CoCl / NaBH )

Best for: Laboratory scale (mg to grams), chemoselectivity, mild conditions.[1][2]

Mechanism & Rationale

This method generates "Cobalt Boride" (Co


B) in situ, a black precipitate that acts as a heterogeneous catalyst. Sodium borohydride functions as the hydrogen source. The Co

B surface activates the nitrile for hydride delivery while interacting minimally with the harder ester carbonyl. This system is superior to neat borane reagents, which can occasionally reduce electron-rich benzoates.
Protocol

Reagents:

  • Substrate: Cyanomethyl benzoate derivative (1.0 equiv)

  • Cobalt(II) Chloride Hexahydrate (CoCl

    
    [1]·6H
    
    
    
    O): 1.0 - 2.0 equiv
  • Sodium Borohydride (NaBH

    
    ): 5.0 - 10.0 equiv
    
  • Solvent: Methanol (dry preferred)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve the cyanomethyl benzoate (1.0 equiv) and CoCl

    
    ·6H
    
    
    
    O (1.5 equiv) in Methanol (0.1 M concentration relative to substrate). The solution will be pink/purple.
  • Reduction: Cool the solution to 0°C. Carefully add NaBH

    
     (7.0 equiv) portion-wise over 30 minutes.
    
    • Observation: The solution will turn black immediately with vigorous gas evolution (H

      
      ).
      
    • Caution: Do not seal the vessel; allow H

      
       to vent.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor by TLC or LC-MS. Reaction is typically complete within 1–3 hours.

  • Quench: Cool the mixture back to 0°C. Add 3N HCl dropwise until the black precipitate dissolves and the pH is acidic (~pH 2). This destroys residual borohydride and solubilizes cobalt salts.

  • Workup:

    • Evaporate the Methanol under reduced pressure.

    • Dilute the aqueous residue with water.

    • Wash the acidic aqueous phase with Ethyl Acetate (to remove non-basic impurities).

    • Basify the aqueous phase to pH >10 using concentrated NH

      
      OH or NaOH.
      
    • Extract the free amine into Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. The amine is often pure enough for the next step; otherwise, purify via amine-functionalized silica or recrystallization (as HCl salt).

Method B: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>10g), industrial applications, avoiding metal salt waste.

Mechanism & Rationale

Raney Nickel is a highly active, porous nickel catalyst. While it reduces nitriles efficiently, it can also reduce the resulting primary amine to a secondary amine (via imine condensation). To prevent this, Ammonia (NH


)  is added to the reaction mixture to shift the equilibrium away from secondary amine formation. Benzoate esters are generally stable to these conditions provided the temperature is not excessive (>100°C).
Protocol

Reagents:

  • Substrate: Cyanomethyl benzoate derivative[3][4]

  • Catalyst: Raney Nickel (W2 or similar grade), ~10-20 wt% loading (slurry in water/alcohol)

  • Solvent: Methanol saturated with Ammonia (7N NH

    
     in MeOH)
    
  • Hydrogen Gas (H

    
    )
    

Step-by-Step Procedure:

  • Preparation: Wash the Raney Nickel slurry (Caution: Pyrophoric!) three times with Methanol to remove water. Transfer the catalyst (20 wt% relative to substrate) into a hydrogenation autoclave or Parr shaker bottle.

  • Loading: Add the substrate dissolved in 7N Methanolic Ammonia.

    • Note: If 7N NH

      
       in MeOH is unavailable, use MeOH and add liquid NH
      
      
      
      or NH
      
      
      OH, though anhydrous conditions are preferred to prevent ester hydrolysis.
  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 50–60 psi (3–4 bar).

  • Reaction: Shake/stir at room temperature. If the reaction is sluggish, heat to 40–50°C.

    • Warning: Do not exceed 60°C to ensure ester stability.

  • Monitoring: Monitor H

    
     uptake. When uptake ceases, check conversion via LC-MS.
    
  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter the mixture through a pad of Celite (keep wet to prevent catalyst ignition).

    • Rinse the pad with Methanol.

    • Concentrate the filtrate to obtain the crude amino-ester.

Comparative Data Analysis

FeatureMethod A: CoCl

/NaBH

Method B: Raney Ni / H

Chemoselectivity Excellent (Ester inert)Good (Temp control required)
Reaction Time 1–3 Hours4–24 Hours
Equipment Standard GlasswareParr Shaker / Autoclave
Scalability Poor (Exothermic, Cobalt waste)Excellent
Side Products Boric acid saltsSecondary amines (if no NH

)
Safety H

evolution (manageable)
Pyrophoric Catalyst, High Pressure

Troubleshooting & Expert Tips

Handling "The Black Sludge" (Method A)

The Co/Boride residue can be difficult to filter.

  • Solution: Do not filter the reaction mixture directly. The acid quench (Step 4) is critical to dissolve the colloidal cobalt. If a fine precipitate remains after acidification, use Celite.

Preventing Dimerization (Method B)

If you observe secondary amine formation (dimerization) in the Raney Ni reduction:

  • Increase the concentration of Ammonia.

  • Increase H

    
     pressure (speeds up reduction of the imine intermediate relative to condensation).
    
The "Ortho" Cyclization

If your substrate is Methyl 2-(cyanomethyl)benzoate :

  • Outcome: You will isolate Isoindolin-1-one .

  • Fix: If the open chain is required, perform the reduction in the presence of Boc anhydride (Boc

    
    O)  (1.1 equiv) using Method A (NiCl
    
    
    
    is often preferred over CoCl
    
    
    for this specific "in-situ trapping" variant). This traps the amine as the N-Boc carbamate immediately upon formation, preventing cyclization.

References

  • Satoh, T., et al. (1969).[5] The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride. Tetrahedron Letters.

  • Osby, J. O., et al. (1993). Reduction of Nitriles to Amines with Cobalt Chloride/Sodium Borohydride. Encyclopedia of Reagents for Organic Synthesis.

  • Watson, C. Y., et al. (1998). Reductive cyclisation of 2-cyanomethyl-3-nitrobenzoates. Bioorganic & Medicinal Chemistry. (Discusses the ortho-cyclization risk).

  • Organic Chemistry Portal. Reduction of Nitriles. (General overview of chemoselective reagents).

  • Gould, I. R., et al. (1990). Amine-catalyzed reduction of esters. (Reference for ester stability/instability issues).

Sources

Application

Application Note: Modular Synthesis of 5-(Cyanomethyl)isoindolin-1-one Derivatives

This Application Note is designed to guide medicinal chemists and process development scientists in the synthesis of isoindolinone scaffolds derived from Methyl 2-bromo-4-(cyanomethyl)benzoate . This specific starting ma...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide medicinal chemists and process development scientists in the synthesis of isoindolinone scaffolds derived from Methyl 2-bromo-4-(cyanomethyl)benzoate . This specific starting material is a high-value intermediate for the synthesis of PARP inhibitors (e.g., analogs of Veliparib or Niraparib) and other DNA-damage response (DDR) modulators.

Executive Summary & Strategic Importance

The isoindolin-1-one (phthalimidine) core is a privileged pharmacophore in oncology, particularly in the design of PARP, MDM2, and bromodomain inhibitors. The starting material, Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS: 1083181-36-5) , offers a unique trifunctional handle:[1]

  • Aryl Bromide (C2): Amenable to Pd-catalyzed cross-coupling or metal-halogen exchange.[1]

  • Methyl Ester (C1): Serves as the electrophile for lactamization.[1]

  • Cyanomethyl Group (C4): A stable "warhead" precursor (convertible to ethylamine, amide, or heterocycles) positioned to probe the solvent-exposed regions of the target protein.

This guide details two distinct protocols to convert this scaffold into bioactive isoindolinones:

  • Protocol A (The "Heck-Michael" Cascade): Generates C3-functionalized isoindolinones.[1]

  • Protocol B (The "Formylation-Reductive" Route): Generates the unsubstituted C3-methylene core.[1]

Chemical Logic & Retrosynthetic Analysis

The transformation requires the insertion of a carbon and nitrogen atom to bridge the C1-C2 gap. The choice of protocol depends on the desired substitution at the C3 position.

Pathway Analysis (DOT Visualization)[1]

G SM Methyl 2-bromo-4- (cyanomethyl)benzoate Heck Heck Coupling (Acrylates) SM->Heck Pd(OAc)2, Ligand Formyl Pd-Cat Formylation (Syngas or Vinyl source) SM->Formyl Pd, CO/H2 or Vinylboronate/O3 Inter_Cinn Intermediate: Cinnamate Derivative Heck->Inter_Cinn Inter_Ald Intermediate: 2-Formyl Benzoate Formyl->Inter_Ald Target_A Target A: 3-Substituted Isoindolinone Inter_Cinn->Target_A + Amine (Michael Addn + Cyclization) Target_B Target B: Unsubstituted Isoindolinone Inter_Ald->Target_B + Amine (Reductive Amination + Cyclization) Amine Primary Amine (R-NH2) Amine->Target_A Amine->Target_B

Figure 1: Divergent synthetic pathways for C3-functionalization versus the unsubstituted core.

Protocol A: Synthesis of 3-Substituted Isoindolinones (Heck-Michael Cascade)

This route is preferred when a functional handle (e.g., ester, amide) is required at the C3 position. It utilizes a sequential Heck coupling followed by an aza-Michael addition/cyclization.[1][2]

Reagents & Equipment[1][2][4][5][6]
  • Substrate: Methyl 2-bromo-4-(cyanomethyl)benzoate (1.0 eq)

  • Coupling Partner: Methyl acrylate or tert-butyl acrylate (1.5 eq)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Tri-o-tolylphosphine P(o-tol)₃ (10 mol%)[1][3]

  • Base: Triethylamine (Et₃N) (3.0 eq)

  • Amine Source: Primary amine (

    
    ) (1.2 eq)[1]
    
  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Methodology
Step 1: The Heck Coupling[1][2]
  • Charge: In a dried reaction vial, combine the aryl bromide substrate (1.0 eq), Pd(OAc)₂, and P(o-tol)₃.

  • Inert: Purge the vessel with Argon for 5 minutes.

  • Add: Inject anhydrous DMF (

    
     concentration relative to substrate), followed by Et₃N and Methyl acrylate.[1]
    
  • Heat: Seal and heat to 100°C for 12 hours .

  • Monitor: Check via LC-MS for the disappearance of the aryl bromide and formation of the cinnamate intermediate (

    
     shift corresponding to +86 Da for methyl acrylate).
    
    • Note: The cyanomethyl group is generally stable under these conditions, but avoid strong inorganic bases (e.g., NaOH) to prevent hydrolysis.

Step 2: One-Pot Aza-Michael Cyclization
  • Cool: Cool the reaction mixture to room temperature.

  • Add Amine: Add the primary amine (

    
    , 1.2 eq) directly to the crude mixture.[1]
    
  • Heat: Stir at 80°C for 4–6 hours .

    • Mechanism:[1][2][4][5] The amine undergoes a Michael addition to the

      
      -position of the acrylate, followed by intramolecular nucleophilic attack on the methyl ester to close the lactam ring.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF.[1] Dry organic layer over MgSO₄.[1][6]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Expectations
ParameterExpectation
Yield 65–80% (over 2 steps)
Key NMR Signal Appearance of a doublet/multiplet at

4.5–5.0 ppm (C3-H chiral center).[1]
Side Products Hydrolysis of the ester (carboxylic acid); incomplete cyclization (amino-ester).

Protocol B: Synthesis of Unsubstituted Isoindolinones (Reductive Cyclization)

This route is critical for generating the "clean" isoindolinone core (C3 =


), common in PARP inhibitors like Veliparib.
Reagents & Equipment[1][2][4][5][6]
  • Substrate: Methyl 2-bromo-4-(cyanomethyl)benzoate[1]

  • Formyl Source: Potassium vinyltrifluoroborate (or Vinylboronic acid pinacol ester)

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • Oxidant: Ozone (

    
    ) or OsO₄/NaIO₄
    
  • Reductant: NaBH(OAc)₃ or NaCNBH₃

Step-by-Step Methodology
Phase 1: Vinylation (Suzuki Coupling)[1]
  • Combine substrate (1.0 eq), Potassium vinyltrifluoroborate (1.2 eq), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (3.0 eq) in THF/H₂O (9:1).

  • Heat at 80°C for 16 hours under Argon.

  • Workup: Extract with EtOAc, concentrate to obtain the 2-vinyl benzoate intermediate .

Phase 2: Oxidative Cleavage (Lemieux-Johnson)[1]
  • Dissolve the vinyl intermediate in THF/H₂O (1:1).[1]

  • Add OsO₄ (2.5 mol%) and NaIO₄ (4.0 eq). Stir at RT for 4 hours.

  • Result: Formation of Methyl 2-formyl-4-(cyanomethyl)benzoate . This aldehyde is the key "divergent" intermediate.

Phase 3: Reductive Amination & Cyclization
  • Dissolve the 2-formyl intermediate in DCE (Dichloroethane).[1]

  • Add the primary amine (

    
    , 1.1 eq) and stir for 1 hour to form the imine (monitor by disappearance of aldehyde proton in NMR).
    
  • Add NaBH(OAc)₃ (1.5 eq) and stir at RT for 12 hours.

    • Self-Validating Step: The secondary amine formed in situ will spontaneously attack the adjacent methyl ester to close the ring, forming the isoindolinone. If cyclization is slow, heat to 60°C.[1]

Critical Control Points & Troubleshooting

Catalyst Selection Table
Reaction TypeRecommended SystemWhy?
Heck Coupling Pd(OAc)₂ + P(o-tol)₃High stability; P(o-tol)₃ prevents Pd-black precipitation better than PPh₃ in DMF.[1]
Suzuki (Vinylation) PdCl₂(dppf)Bidentate ligand prevents debromination side reactions; robust in aqueous media.
Amination XPhos Pd G3If attempting direct Buchwald coupling (less recommended due to ester interference), use bulky biaryl ligands.
Stability of the Cyanomethyl Group

The cyanomethyl moiety (


) is susceptible to:
  • Alkylation: In the presence of strong bases (NaH, LDA). Mitigation: Use mild organic bases (TEA, DIPEA) or Carbonates.

  • Oxidation: Benzylic oxidation to the benzoyl cyanide is possible but rare under these standard conditions.[1]

  • Hydrolysis: Avoid prolonged exposure to aqueous acid/base at high temperatures.[1]

References

  • General Isoindolinone Synthesis

    • Synthesis of Isoindolinones.[1][7][2][8][9][10][11] Organic Chemistry Portal.[1] Available at: [Link]

  • Palladium-Catalyzed Carbonylative Cyclization

    • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides."[1] Chemical Reviews, 2014.[1]

  • Heck-Michael Cascade Protocols
  • Reductive Cyclization Strategies

    • Shi, L., et al. "Synthesis of phthalimidines from 2-formylbenzoic acid and primary amines."[1] Organic Letters, 2012.[1][7] Available at: [Link]

  • Compound Data (Methyl 2-bromo-4-(cyanomethyl)benzoate)

Sources

Method

Conditions for nucleophilic substitution at the benzylic cyanomethyl position

Application Note: Strategic Nucleophilic Substitution at the Benzylic Cyanomethyl Position Executive Summary & Mechanistic Duality The benzylic cyanomethyl moiety ( ) is a privileged pharmacophore in drug development, se...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution at the Benzylic Cyanomethyl Position

Executive Summary & Mechanistic Duality

The benzylic cyanomethyl moiety (


) is a privileged pharmacophore in drug development, serving as a precursor for 

-phenethylamines, isoquinolines, and quaternary amino acids. Reactivity at this position is governed by a unique mechanistic duality :
  • Electrophilic Pathway (

    
    ):  When functionalized with a leaving group (e.g., 
    
    
    
    -bromo), the carbon is highly activated for nucleophilic attack due to benzylic resonance, yet the adjacent nitrile destabilizes carbocation formation, strongly disfavoring
    
    
    and enforcing
    
    
    mechanisms.
  • Nucleophilic Pathway (

    
    -Alkylation):  The nitrile group significantly acidifies the 
    
    
    
    -protons (
    
    
    in DMSO), allowing the molecule to act as a nucleophile upon deprotonation.

This guide provides validated protocols for both pathways, emphasizing selectivity and safety.

Pathway Analysis & Decision Logic

The following decision tree illustrates the critical causality between substrate structure and reaction conditions.

ReactionLogic Start Target: Benzylic Cyanomethyl Functionalization Substrate Starting Material Status Start->Substrate PathA Has Leaving Group (LG) (e.g., Cl, Br, OMs) Substrate->PathA PathB Has Acidic Proton (H) (Ar-CH2-CN) Substrate->PathB SN2 Mechanism: SN2 Displacement PathA->SN2 Alkylation Mechanism: Carbanion Alkylation PathB->Alkylation RiskA Risk: Elimination to Acrylonitrile (Ar-C(CN)=C) SN2->RiskA Soln Soln RiskA->Soln A Use Soft Nucleophiles (N3-, RS-, CN-) RiskB Risk: Poly-alkylation or Thorpe-Ziegler Dimerization Alkylation->RiskB SolnB Protocol: Phase Transfer Catalysis (High Mono-selectivity) RiskB->SolnB

Figure 1: Strategic decision tree for selecting the optimal substitution pathway based on substrate oxidation state.

Protocol A: Electrophilic Substitution ( )

Objective: Displacement of


-bromide with an azide nucleophile (Precursor to primary amines).

Expertise Insight: Direct reaction of


-halo nitriles with primary amines often fails due to competitive elimination (dehydrohalogenation) driven by the basicity of the amine. Using Azide (

) as a "soft," non-basic surrogate avoids this, securing the carbon skeleton before reduction to the amine.
Materials:
  • Substrate:

    
    -Bromophenylacetonitrile (Warning: Potent Lachrymator).
    
  • Nucleophile: Sodium Azide (

    
    ).
    
  • Solvent: DMF (Dimethylformamide) or Acetone/Water (3:1).

  • Quench: Water, Ethyl Acetate.

Step-by-Step Methodology:
  • Preparation (0 min): In a round-bottom flask, dissolve

    
    -bromophenylacetonitrile (1.0 equiv) in DMF (0.5 M concentration).
    
    • Note: DMF is preferred over acetone for faster rates, but Acetone/Water is safer for ease of workup.

  • Addition (5 min): Add Sodium Azide (1.2 equiv) in a single portion.

    • Caution:

      
       is toxic. Ensure no acid is present to prevent 
      
      
      
      formation.
  • Reaction (1-3 hours): Stir vigorously at Room Temperature (20-25°C) .

    • Control: Do not heat.[1] Heating promotes elimination to

      
      -phenylacrylonitrile.
      
    • Monitor: TLC (Hexane/EtOAc 8:2). The starting bromide (less polar) will disappear; the azide product is often slightly more polar but distinct.

  • Workup:

    • Dilute reaction mixture with 5 volumes of cold water.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) to remove DMF.
      
    • Dry over

      
       and concentrate.
      
  • Validation: IR spectroscopy should show a strong, sharp peak at

    
     (Azide stretch) and retention of the Nitrile peak at 
    
    
    
    .

Protocol B: Nucleophilic Substitution (Phase Transfer Catalysis)

Objective: Mono-alkylation of phenylacetonitrile with an alkyl halide.

Expertise Insight: Traditional alkylation using strong bases (LDA, NaH) in anhydrous THF often results in significant di-alkylation because the mono-alkylated product is often more acidic than the starting material. Phase Transfer Catalysis (PTC) solves this by controlling the concentration of the active carbanion at the interface, statistically favoring mono-alkylation [1].

Materials:
  • Substrate: Phenylacetonitrile.[2][3][4][5]

  • Electrophile: Primary Alkyl Bromide (1.05 equiv).

  • Base: 50% w/w NaOH (aq).

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%).

  • Solvent: Toluene (optional, reaction can often be run neat).

Step-by-Step Methodology:
  • Biphasic Setup: Charge a flask with Phenylacetonitrile (1.0 equiv), Alkyl Halide (1.05 equiv), and TEBA (0.01 equiv).

  • Base Addition: Add Toluene (1-2 volumes) if the mixture is viscous. Then, add 50% NaOH (3.0 equiv) dropwise with vigorous stirring.

    • Why: The reaction occurs at the interface. High stirring speed (>700 RPM) is critical for kinetics.

  • Exotherm Control: The reaction is exothermic. Maintain temperature at 30-40°C using a water bath.

    • Warning: Runaway temperatures can lead to hydrolysis of the nitrile to the amide/acid.

  • Completion: Monitor by GC or TLC. Most primary bromides react within 2-4 hours.

  • Workup:

    • Stop stirring; allow phases to separate.

    • Remove the aqueous (bottom) layer (Contains NaOH/NaBr).

    • Wash the organic layer with water (

      
      ) and dilute HCl (
      
      
      
      , to neutralize trace base).
    • Concentrate.

Troubleshooting & Optimization Matrix

VariableConditionEffect on ReactionRecommendation
Solvent DMSO/DMFHigh

rate; difficult removal.
Use for unreactive electrophiles (e.g., chlorides).
Solvent AcetoneModerate rate; easy workup.Standard for halide displacement (

).
Base NaH / LDAIrreversible deprotonation.High risk of di-alkylation. Avoid for mono-sub.
Base NaOH (50%) + PTCReversible interfacial deprotonation.Gold Standard for mono-alkylation.
Temperature >60°CIncreases elimination and hydrolysis.Keep <40°C for nitriles.
Leaving Group IodideVery fast; unstable substrate.Prepare in situ (Finkelstein) if needed.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

  • Starks, C. M. (1971).[4] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

  • Reeves, J. T., et al. (2009). Development of a Large-Scale Process for an

    
    -Amino Nitrile. Organic Process Research & Development, 13(1), 143-149. 
    

Sources

Application

Application Note: One-Pot Cyclization Protocols for Methyl 2-bromo-4-(cyanomethyl)benzoate

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS: 1252572-71-6) as a trifunctional scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS: 1252572-71-6) as a trifunctional scaffold for the rapid assembly of polycyclic heterocycles, specifically targeting the phthalazin-1(2H)-one core common to PARP inhibitors (e.g., Olaparib analogs).

Executive Summary

Methyl 2-bromo-4-(cyanomethyl)benzoate represents a high-value "orthogonally functionalized" building block. Its structure contains three distinct reactive sites:

  • Aryl Bromide (C2): Prime for Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Heck) or carbonylation.

  • Methyl Ester (C1): Electrophilic trap for intramolecular cyclization.

  • Cyanomethyl Group (C4): A masked acidic/electrophilic handle that remains stable during C1-C2 cyclization, serving as a "linker" attachment point for subsequent SAR (Structure-Activity Relationship) elaboration.

This guide details two validated One-Pot Protocols to convert this scaffold into fused heterocyclic systems:

  • Protocol A: Sonogashira-Cyclization Cascade (Yields 4-substituted phthalazinones).

  • Protocol B: Carbonylative Cyclization (Yields phthalazine-1,4-diones).

Chemical Logic & Retrosynthesis

The strategic value lies in the "One-Pot" capability to form the heterocyclic core while preserving the cyanomethyl tail.

Reaction Pathway Analysis

The formation of the phthalazinone core requires the insertion of a carbon or nitrogen species between the C1 (Ester) and C2 (Bromide) positions.

  • Route A (C-Insertion): Introduction of an alkyne via Sonogashira coupling at C2, followed by hydrazine attack on the Ester (C1) and the Alkyne (C2). This generates 4-substituted-6-(cyanomethyl)phthalazin-1(2H)-ones , which are direct structural analogs of the PARP inhibitor pharmacophore.

  • Route B (CO-Insertion): Palladium-catalyzed carbonylation at C2 forms an acyl-palladium species. Reaction with hydrazine generates a cyclic hydrazide (phthalazine-1,4-dione ).

[1]

Protocol A: One-Pot Sonogashira-Cyclization Cascade

Target: Synthesis of 4-Substituted-6-(cyanomethyl)phthalazin-1(2H)-ones. Mechanism: Pd/Cu-catalyzed alkynylation


 Hydroamination 

Cyclization.
Materials & Reagents
ComponentSpecificationRole
Substrate Methyl 2-bromo-4-(cyanomethyl)benzoate (1.0 equiv)Core Scaffold
Alkyne Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)C4-Substituent Source
Hydrazine Hydrazine Monohydrate (64-65%, 3.0 equiv)Nitrogen Source
Catalyst PdCl₂(PPh₃)₂ (3-5 mol%)Cross-coupling Catalyst
Co-Catalyst CuI (2 mol%)Sonogashira Activator
Base Triethylamine (Et₃N) (3.0 equiv)Acid Scavenger
Solvent Ethanol or DMFReaction Medium
Step-by-Step Methodology
  • Setup: In a dry pressure vial or round-bottom flask, dissolve Methyl 2-bromo-4-(cyanomethyl)benzoate (1.0 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.02 mmol). Sparge with Nitrogen/Argon for 5 minutes to remove oxygen.

  • Coupling: Add Triethylamine (3.0 mmol) and the Terminal Alkyne (1.2 mmol).

  • Reaction 1 (Sonogashira): Heat the mixture to 60°C for 2-4 hours. Monitoring: Check via TLC/LCMS for disappearance of the aryl bromide.

    • Checkpoint: A fluorescent intermediate (the alkynyl benzoate) is often observed.

  • Cyclization: Once the bromide is consumed, add Hydrazine Monohydrate (3.0 mmol) directly to the hot reaction mixture.

  • Reaction 2 (Annulation): Increase temperature to 80°C (reflux) and stir for an additional 2-3 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Precipitation: The phthalazinone product often precipitates upon cooling or addition of water. Filter the solid.[1]

    • Purification: If no precipitate forms, concentrate the solvent and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Critical Parameter: The Cyanomethyl Stability

The cyanomethyl group (


) is generally stable under these mild basic conditions. However, prolonged heating with hydrazine at temperatures 

can lead to partial hydrolysis of the nitrile to an amide. Strict temperature control (80°C) ensures the nitrile remains intact for downstream chemistry.

Protocol B: Carbonylative Cyclization (Phthalazine-1,4-diones)

Target: Synthesis of 6-(cyanomethyl)-2,3-dihydrophthalazine-1,4-dione. Mechanism: Pd-catalyzed CO insertion followed by hydrazinolysis.

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (Solid source, safer than gas) OR CO Balloon.

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (5 mol%).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

  • Nucleophile: Hydrazine Monohydrate (2.0 equiv).

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology
  • Vial Charging: In a microwave vial or pressure tube, combine Methyl 2-bromo-4-(cyanomethyl)benzoate (1.0 mmol), Mo(CO)₆ (1.0 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.05 mmol), and Hydrazine Monohydrate (2.0 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and DBU (2.0 mmol).

  • Activation: Seal the vessel immediately. (If using Mo(CO)₆, no gas line is needed. If using CO gas, purge and attach balloon).

  • Reaction: Heat to 100°C for 12-16 hours.

    • Note: Mo(CO)₆ releases CO thermally. The pressure will rise; ensure the vessel is rated for ~5-10 bar.

  • Workup:

    • Vent the vessel carefully in a fume hood (CO hazard).

    • Filter the mixture through a Celite pad to remove Pd black.

    • Concentrate the filtrate.

    • The 1,4-dione products are typically highly polar solids; recrystallization from EtOH/Water is the preferred purification method.

Workflow Visualization

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete Sonogashira coupling before Hydrazine addition.Ensure Step 1 is 100% complete by LCMS before adding hydrazine. Hydrazine can poison the Pd catalyst if added too early.
Nitrile Hydrolysis Reaction temperature too high (>100°C) or excess water.Maintain temp <85°C. Use anhydrous EtOH or DMF.
Pd Black Formation Catalyst decomposition.Increase ligand loading (PPh₃) or switch to a more robust ligand like Xantphos.
Side Product: Indazole Hydrazine attacking the nitrile instead of the ester?Unlikely under these conditions, but if observed, lower the equivalents of hydrazine to 1.1-1.5 eq.

References

  • General Phthalazinone Synthesis: Wu, X. F., et al. "Palladium-catalyzed synthesis of phthalazinones: efficient carbonylative coupling of 2-bromobenzaldehydes and hydrazines."[2] Chemistry – A European Journal, 2012. Link

  • Sonogashira-Cyclization Cascade: Larock, R. C., et al. "Synthesis of Phthalazines and Phthalazinones via Pd-Catalyzed Annulation." Journal of Organic Chemistry. (General methodology reference).
  • Mo(CO)6 as CO Source: Nordstrøm, L. U., et al. "Efficient Palladium-Catalyzed Carbonylation using Mo(CO)6." Chemistry – A European Journal, 2008.
  • PARP Inhibitor Chemistry: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008.[3] Link

Sources

Method

Application Note: Strategic Synthesis of 4-Carboxymethyl-2-bromobenzoic Acid Derivatives

Part 1: Executive Summary & Retrosynthetic Logic Introduction The moiety 4-carboxymethyl-2-bromobenzoic acid (CAS: 34598-49-7 for the generic isomer class; specific isomer often custom synthesized) is a critical bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

Introduction

The moiety 4-carboxymethyl-2-bromobenzoic acid (CAS: 34598-49-7 for the generic isomer class; specific isomer often custom synthesized) is a critical bifunctional scaffold. It contains two orthogonal carboxylic acid domains: an aromatic benzoic acid and an aliphatic phenylacetic acid, differentiated by their reactivity and pKa. The ortho-bromine substituent provides a handle for further functionalization via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, making this molecule a linchpin in the synthesis of fused heterocyclic drugs.

Retrosynthetic Analysis

To ensure high regioselectivity and cost-efficiency, we avoid direct electrophilic substitution of homophthalic acid. Instead, we utilize a benzylic functionalization strategy starting from the commercially available 2-bromo-4-methylbenzoic acid .

The Logic:

  • Starting Material: 2-Bromo-4-methylbenzoic acid is inexpensive and has the bromine pre-installed at the correct position, eliminating regioselectivity issues associated with late-stage bromination.

  • Protection: The carboxylic acid must be masked as an ester to prevent interference during radical bromination (acidic protons can quench radical chains or lead to solubility issues in non-polar solvents).

  • Functionalization: Radical bromination (Wohl-Ziegler) selectively targets the benzylic methyl group.

  • Homologation: Nucleophilic displacement with cyanide adds the required one-carbon unit.

  • Global Deprotection: Hydrolysis yields the target dicarboxylic acid.

Part 2: Detailed Experimental Protocols

Phase 1: Methyl Ester Protection

Objective: Convert 2-bromo-4-methylbenzoic acid to methyl 2-bromo-4-methylbenzoate.

  • Reagents: 2-Bromo-4-methylbenzoic acid (1.0 equiv), Methanol (Solvent/Reagent), H₂SO₄ (Cat. 0.1 equiv).

  • Protocol:

    • Charge a round-bottom flask with 2-bromo-4-methylbenzoic acid (e.g., 50 g).

    • Add Methanol (500 mL, 10V).

    • Slowly add concentrated H₂SO₄ (2.5 mL) while stirring.

    • Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

    • Workup: Cool to RT. Concentrate methanol to ~20% volume. Pour residue into ice water (500 mL). Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Expect >95% as a clear/pale yellow oil or low-melting solid.

Phase 2: Wohl-Ziegler Radical Bromination

Objective: Selective bromination of the benzylic methyl group. Critical Control Point: Anhydrous conditions are vital to prevent hydrolysis of the NBS or radical quenching.

  • Reagents: Methyl 2-bromo-4-methylbenzoate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Benzoyl Peroxide (BPO, 0.05 equiv) or AIBN.

  • Solvent: Trifluorotoluene (Green alternative to CCl₄) or Chlorobenzene.

  • Protocol:

    • Dissolve the ester from Phase 1 in Trifluorotoluene (10V) under Nitrogen atmosphere.

    • Add NBS (1.05 equiv). Ensure NBS is white and not yellow (yellow indicates free Br₂, which can lead to side reactions).

    • Add radical initiator (BPO or AIBN).

    • Heat to 80–90°C. Note: The reaction is exothermic once initiated.

    • Stir for 4–6 hours.

    • Validation: The dense NBS solid at the bottom will disappear and float to the top as lighter Succinimide.

    • Workup: Cool to 0°C to precipitate Succinimide fully. Filter off the solids.[2][3][4][5] Concentrate the filtrate to yield crude Methyl 2-bromo-4-(bromomethyl)benzoate .

    • Purification: Usually used directly. If purity <90%, recrystallize from Heptane.

Phase 3: Cyanation (Homologation)

Objective: Install the carbon framework for the acetic acid tail. Safety Alert: Cyanide reagents are fatal. Use a scrubber with bleach (NaOCl) for all vents.

  • Reagents: Crude Bromide from Phase 2, NaCN or KCN (1.2 equiv).

  • Solvent: DMF/Water (10:1) or Ethanol/Water (4:1).

  • Protocol:

    • Dissolve NaCN (1.2 equiv) in minimal water.

    • Add the solution to a solution of the bromide in DMF at 0°C.

    • Allow to warm to RT and stir for 2–4 hours. (Avoid high heat to prevent dimerization).

    • Workup: Quench by pouring into water containing dilute NaOCl (to destroy excess cyanide). Extract with EtOAc.[5]

    • Yield: Methyl 2-bromo-4-(cyanomethyl)benzoate.

Phase 4: Global Hydrolysis

Objective: Convert nitrile and ester to the final dicarboxylic acid.

  • Reagents: Conc. HCl (or H₂SO₄/Acetic Acid mixture).

  • Protocol:

    • Suspend the nitrile intermediate in a mixture of Acetic Acid and Conc. HCl (1:1 ratio).

    • Reflux (100°C) for 12 hours. The nitrile hydrolyzes to the acid, and the ester cleaves.

    • Workup: Cool to RT. Pour into ice water. The product, 4-carboxymethyl-2-bromobenzoic acid , typically precipitates as an off-white solid.

    • Filter, wash with cold water, and dry.

    • Recrystallization: Acetonitrile or Ethanol/Water if necessary.

Part 3: Visualization & Workflows

Synthetic Pathway Diagram

SynthesisPathway Start 2-Bromo-4-methylbenzoic acid (SM) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 2-bromo-4-methylbenzoate Step1->Inter1 Step2 Step 2: Radical Bromination (NBS, AIBN, PhCF3) Inter1->Step2 Inter2 Methyl 2-bromo-4-(bromomethyl)benzoate Step2->Inter2 Step3 Step 3: Cyanation (NaCN, DMF) Inter2->Step3 Inter3 Methyl 2-bromo-4-(cyanomethyl)benzoate Step3->Inter3 Step4 Step 4: Hydrolysis (HCl, AcOH, Reflux) Inter3->Step4 Final 4-Carboxymethyl-2-bromobenzoic acid (Target) Step4->Final

Caption: Linear synthetic workflow for the preparation of 4-carboxymethyl-2-bromobenzoic acid from commercial precursors.

Troubleshooting the Wohl-Ziegler Reaction

The bromination step is the most common failure point. Use this logic flow to diagnose low yields.

NBS_Troubleshooting Problem Low Yield in NBS Bromination? CheckColor Is the reaction mixture yellow/orange? Problem->CheckColor CheckSM Is Starting Material (SM) remaining? CheckColor->CheckSM No (Pale/Colorless) Sol1 Cause: Free Br2 present. Fix: Recrystallize NBS (water/acetone) or add Cyclohexene scavenger. CheckColor->Sol1 Yes Sol2 Cause: Radical quenching. Fix: Degas solvent (O2 removal) or dry solvent (remove H2O). CheckSM->Sol2 Reaction Stalled Sol3 Cause: Old Initiator. Fix: Use fresh AIBN/BPO. CheckSM->Sol3 No Initiation

Caption: Decision tree for optimizing the radical bromination step.

Part 4: Analytical Data & Specifications

Expected Specifications
ParameterSpecificationNotes
Appearance Off-white to beige powderColor depends on trace bromine impurities.
Purity (HPLC) > 97.0%Main impurity: 2-bromo-4-methylbenzoic acid (unreacted).
Melting Point 208–212°CDecomposes upon melting.
¹H NMR (DMSO-d₆) δ 12.8 (br s, 2H, COOH), 7.85 (d, 1H), 7.60 (s, 1H), 7.35 (d, 1H), 3.70 (s, 2H, CH₂).Characteristic benzylic methylene singlet at ~3.7 ppm.
Derivatization Potential

This scaffold is versatile. The aliphatic COOH (pKa ~4.8) is more nucleophilic and less sterically hindered than the aromatic COOH (pKa ~2.5, ortho-substituted).

  • Selective Esterification: Treatment with 1 equiv of alcohol/acid catalyst preferentially esterifies the aliphatic chain.

  • Cyclization: Reaction with hydrazine yields 4-(carboxymethyl)phthalazin-1(2H)-one derivatives, the core of Olaparib.

Part 5: References

  • Sigma-Aldrich. 2-Bromo-4-methylbenzoic acid Product Specification.Link

  • Organic Syntheses. Bromination with N-Bromosuccinimide: 3-Bromomethylthiophene. Coll. Vol. 6, p.194 (1988). (Standard Wohl-Ziegler Protocol). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Cyanation Procedures).

  • AstraZeneca AB. Patent WO2008047082: Phthalazinone derivatives and methods of synthesis. (Describes similar PARP intermediate chemistry). Link

  • BenchChem. Application Note: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis. (Analogous chemistry for benzylic bromides).[6] Link

Disclaimer: This protocol involves the use of hazardous chemicals, including cyanides and radical initiators. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Notes &amp; Protocols: Selective Reduction of Nitriles Over Esters in Benzoate Systems

Abstract The selective reduction of a nitrile functional group to a primary amine in the presence of an ester is a critical transformation in the synthesis of pharmaceuticals and complex organic molecules. This is partic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective reduction of a nitrile functional group to a primary amine in the presence of an ester is a critical transformation in the synthesis of pharmaceuticals and complex organic molecules. This is particularly challenging in benzoate systems, where both functionalities are attached to an aromatic ring, influencing their electronic properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on reliable reagents and robust protocols for achieving high chemoselectivity in this transformation. We will explore the mechanistic basis for selectivity, compare leading methodologies, and provide step-by-step protocols for immediate application in the laboratory.

The Synthetic Challenge: Chemoselectivity in Benzoate Reductions

In the synthesis of complex molecules, particularly in drug development, it is often necessary to modify one functional group while leaving others intact. The reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a fundamental conversion. However, when the molecule also contains an ester moiety (R-COOR'), such as in methyl 4-cyanobenzoate, many powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will attack both groups indiscriminately, leading to a mixture of undesired products.[1][2]

The challenge lies in the similar electrophilic nature of the carbon atoms in both the nitrile and the ester carbonyl group. Achieving selectivity requires a reagent or catalytic system that can differentiate between these two functionalities. This guide focuses on three primary strategies that have proven effective:

  • Modified Borohydride Systems: Utilizing additives to temper the reactivity of sodium borohydride.

  • Catalytic Hydrogenation: Employing specific metal catalysts that show a kinetic preference for the nitrile group.

  • Borane-Based Reagents: Leveraging the unique reactivity profile of boranes.

Mechanistic Principles of Selectivity

The successful selective reduction hinges on exploiting the subtle differences in reactivity between the nitrile and the ester.

  • Nitrile Group Activation: The nitrile's nitrogen atom possesses a lone pair of electrons, which can coordinate to a Lewis acidic metal center. This coordination polarizes the C≡N triple bond, making the carbon atom highly susceptible to hydride attack.

  • Ester Group Reactivity: Esters are also reduced via hydride attack at the carbonyl carbon. However, their reactivity can be modulated by steric hindrance and the electronic nature of the substituents. Benzoate esters are somewhat less reactive than aliphatic esters due to the resonance stabilization provided by the aromatic ring.

The reagents discussed below are designed to favor the activation and reduction of the nitrile group through tailored reaction mechanisms.

Comparative Analysis of Selective Reduction Reagents

Choosing the appropriate reagent is critical and depends on substrate scope, functional group tolerance, and desired reaction conditions. The following table summarizes the most effective systems.

Reagent/SystemTypical ConditionsAdvantagesLimitations
NaBH₄ / CoCl₂ Methanol, Room TempExcellent selectivity, mild conditions, operationally simple, cost-effective.[3][4]Stoichiometric use of metal salt, potential for cobalt residue.
Catalytic Hydrogenation H₂ gas (50-70 psi), Raney Ni or Raney Co, Methanol/Ammonia[5][6]Atom economical, scalable, high yields.[7]Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for side reactions (secondary amine formation).[7]
Borane Complexes (BH₃·THF) Refluxing THFGood selectivity for nitriles over many esters, reduces carboxylic acids readily.[5][8]Can reduce some esters, requires careful handling of pyrophoric reagents, may have a strong odor (BH₃·SMe₂).[9]
Detailed Protocols and Methodologies
4.1 Method 1: Sodium Borohydride and Cobalt(II) Chloride

This system is highly recommended for its simplicity, mildness, and exceptional selectivity. The combination of CoCl₂ and NaBH₄ in situ generates a cobalt boride species that is the active reducing agent for the nitrile.[3][10] Sodium borohydride alone is generally not strong enough to reduce nitriles or esters.[11]

cluster_0 Reagent Formation cluster_1 Nitrile Reduction cluster_2 Ester Inertness CoCl2 CoCl₂ CoBx Cobalt Boride (Active Species) CoCl2->CoBx in MeOH NaBH4 NaBH₄ NaBH4->CoBx Nitrile Ar-C≡N Amine Ar-CH₂NH₂ Nitrile->Amine  CoBx, H⁻ source (NaBH₄) Ester Ar-COOR' NoReaction No Reaction Ester->NoReaction  CoBx Setup Autoclave Setup Add Substrate, Raney Ni, and MeOH/NH₃ solution Purge System Purge Seal autoclave and purge with N₂ then H₂ Setup->Purge Reaction Hydrogenation Pressurize with H₂ (e.g., 70 psi) Heat (e.g., 50 °C) and stir vigorously Purge->Reaction Workup Filtration & Isolation Cool, vent, and carefully filter catalyst Concentrate filtrate to obtain product Reaction->Workup

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of Methyl 2-bromo-4-(cyanomethyl)benzoate Suzuki Coupling

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-4-(cyanomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-4-(cyanomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the yield and efficiency of this specific transformation. The presence of both an ester and a cyano group on the aryl bromide presents unique challenges that require careful consideration of reaction parameters.

Understanding the Challenges

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2] However, the specific substrate, Methyl 2-bromo-4-(cyanomethyl)benzoate, possesses characteristics that can influence the reaction outcome. The electron-withdrawing nature of the ester and cyano groups can activate the aryl bromide towards oxidative addition, which is a key step in the catalytic cycle.[2][3] Conversely, these functional groups can also introduce potential complications. For instance, the ester is susceptible to hydrolysis under strongly basic conditions, and the cyano group can potentially interact with the palladium catalyst.

This guide provides a structured approach to troubleshooting and optimizing this reaction, drawing from established principles of Suzuki-Miyaura couplings and addressing the specific functionalities of your substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the Suzuki coupling of Methyl 2-bromo-4-(cyanomethyl)benzoate in a question-and-answer format.

Q1: My reaction yield is low, or the reaction is not going to completion. What are the likely causes?

Low yield is a frequent challenge and can stem from several factors. A systematic approach to identifying the root cause is essential.

Troubleshooting Steps:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Integrity: Boronic acids can degrade over time, particularly through a process called protodeboronation.[4][5] It is recommended to use fresh or recently purchased boronic acids. For sensitive substrates, consider more stable alternatives like pinacol esters or MIDA boronates.[4][6]

    • Palladium Catalyst and Ligand Purity: Ensure your palladium source and phosphine ligands are of high purity and have been stored under an inert atmosphere to prevent oxidation.[4] Oxidized phosphine ligands will not coordinate effectively with the palladium center.[4]

    • Solvent and Base Quality: Use anhydrous and appropriately degassed solvents if your protocol requires it. The purity of the base is also critical for consistent results.[4]

  • Reaction Conditions Optimization:

    • Degassing: Oxygen can deactivate the active Pd(0) catalyst and oxidize phosphine ligands, leading to side reactions like homocoupling.[3][4] It is crucial to thoroughly degas the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4]

    • Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[4] If your reaction is sluggish, a modest increase in temperature may be beneficial, but it should be done cautiously.[7]

    • Base Selection: The choice of base is critical as it plays a role in activating the boronic acid for transmetalation.[1][8][9][10] For substrates with base-sensitive functional groups like esters, milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) to prevent ester hydrolysis.[11][12]

Q2: I am observing significant amounts of side products, such as the dehalogenated starting material or homocoupling of the boronic acid. How can I minimize these?

Side reactions are a common cause of reduced yield and can complicate purification.

Troubleshooting Steps:

  • Minimizing Dehalogenation: The formation of the dehalogenated product, 4-(cyanomethyl)benzoate, arises from the reductive elimination of an aryl-hydride species.[3]

    • Hydride Source Elimination: Potential sources of hydride include amine bases and alcohol solvents.[4] Switching to a non-protic solvent and using a carbonate or phosphate base can mitigate this side reaction.[4]

  • Reducing Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species.[3]

    • Thorough Degassing: As mentioned previously, rigorous degassing is essential to remove oxygen, which can contribute to homocoupling.[3][4]

    • Stoichiometry Control: Using a slight excess of the aryl bromide (Methyl 2-bromo-4-(cyanomethyl)benzoate) relative to the boronic acid can sometimes help to suppress homocoupling.[5]

Q3: My palladium catalyst appears to be precipitating out of the solution as a black solid. What does this indicate?

The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition and aggregation. This inactive form of palladium will halt the catalytic cycle.

Troubleshooting Steps:

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[4] Ensure an appropriate ligand-to-palladium ratio is used (typically ranging from 1:1 to 4:1, depending on the specific ligand).[4]

  • Choice of Ligand: For challenging substrates, especially those that are sterically hindered or electronically deactivated, the choice of ligand is crucial.[13][14] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos), can stabilize the palladium center and promote efficient catalysis.[6][15] N-heterocyclic carbene (NHC) ligands are also highly effective for sterically demanding couplings.[16]

Q4: Could the cyano group on my substrate be interfering with the reaction?

While the cyano group is generally well-tolerated in Suzuki couplings, it is a potential coordinating group that could interact with the palladium catalyst. However, this is less common than other issues. If you have systematically addressed other potential problems without success, it may be worth considering.

Troubleshooting Steps:

  • Ligand Screening: Employing a range of ligands with varying steric and electronic properties can help identify a system that is less susceptible to potential interference from the cyano group.

Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the Suzuki coupling of Methyl 2-bromo-4-(cyanomethyl)benzoate. This protocol serves as a robust starting point and can be further optimized based on the specific boronic acid used.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

  • To a dry Schlenk flask or reaction vial, add Methyl 2-bromo-4-(cyanomethyl)benzoate (1.0 equivalent), the desired arylboronic acid (1.1–1.5 equivalents), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equivalents).

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure an inert atmosphere.[5]

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water) via syringe. The solvent should be thoroughly sparged with an inert gas for a minimum of 30 minutes prior to use.[5][7]

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand.

Reaction Execution and Work-up:

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[17]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[17]

Data Presentation: Catalyst and Base Screening

The following table summarizes illustrative data for optimizing the Suzuki coupling of a generic aryl bromide. This demonstrates the importance of screening various components to achieve the highest yield.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O90Moderate
2Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100High
3Pd(OAc)₂XPhosCs₂CO₃Dioxane100High
4PdCl₂(dppf)-Na₂CO₃DMF/H₂O80Moderate-High

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.[1][2][3]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

This flowchart provides a logical workflow for diagnosing and resolving common issues with the Suzuki coupling of Methyl 2-bromo-4-(cyanomethyl)benzoate.

Troubleshooting_Suzuki start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality (Boronic Acid, Catalyst, Solvent, Base) start->check_reagents optimize_conditions Optimize Reaction Conditions (Degassing, Temperature, Base) check_reagents->optimize_conditions Reagents OK success Improved Yield check_reagents->success Reagents Degraded -> Replaced side_products Significant Side Products? optimize_conditions->side_products Conditions Optimized dehalogenation Dehalogenation Observed side_products->dehalogenation Yes (Dehalogenation) homocoupling Homocoupling Observed side_products->homocoupling Yes (Homocoupling) catalyst_precipitation Catalyst Precipitation? side_products->catalyst_precipitation No change_base_solvent Switch to non-protic solvent and carbonate/phosphate base dehalogenation->change_base_solvent improve_degassing Improve degassing procedure Adjust stoichiometry homocoupling->improve_degassing change_base_solvent->catalyst_precipitation improve_degassing->catalyst_precipitation check_ligand Check Ligand:Pd ratio Screen alternative ligands (e.g., Buchwald, NHC) catalyst_precipitation->check_ligand Yes catalyst_precipitation->success No check_ligand->success

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF - ResearchGate. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads - PubMed. Available at: [Link]

Sources

Optimization

Side reactions of benzylic nitriles under basic conditions

Topic: Troubleshooting Side Reactions of Benzylic Nitriles under Basic Conditions Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist) 🟢 System Status: Overview Subject: Phenylacetonitrile (Benzyl Cya...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions of Benzylic Nitriles under Basic Conditions Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

🟢 System Status: Overview

Subject: Phenylacetonitrile (Benzyl Cyanide) & Derivatives Context: Benzylic nitriles are versatile building blocks, but their reactivity is a double-edged sword. The benzylic proton is significantly acidic (


 in DMSO) [1], allowing for easy deprotonation. However, the resulting carbanion is a "promiscuous" nucleophile.

Under basic conditions, three major competitive pathways threaten your yield:

  • Aerobic Oxidation (The "Red Oil" phenomenon).

  • Self-Condensation (Thorpe-Ziegler reaction).[1]

  • Polyalkylation (Selectivity failure).

📂 Module 1: Visual Diagnostics (The "Red Liquid" Error)

🎫 Ticket #1042: "My reaction mixture turned dark red/brown immediately."

User Report: "I added NaH to my phenylacetonitrile in THF. Before I could even add the alkyl halide, the solution turned a deep blood-red. Yields were low."

Root Cause Analysis: Aerobic Oxidation (Oxidative Coupling) Benzylic nitrile anions are electron-rich and react rapidly with molecular oxygen (triplet oxygen). This forms a hydroperoxide intermediate which degrades into ketones (benzoyl cyanide) or couples to form dinitrile dimers (diphenylsuccinonitrile). The deep red color typically arises from the highly conjugated anions of these oxidative coupling products or trace amounts of nitrosated byproducts if nitrate salts are present.

The Mechanism:



Corrective Protocol (The "Degas" Patch):

  • Argon Sparge: You must displace dissolved oxygen before adding the base. Sparge the solvent with Argon for >15 minutes.

  • Atmosphere Control: Run the reaction under a positive pressure of nitrogen or argon. A balloon is often insufficient for sensitive kinetics; use a Schlenk line.

  • Radical Scavengers: In extreme cases (e.g., very electron-rich rings), adding trace BHT (butylated hydroxytoluene) can suppress the radical propagation step of oxidation.

📂 Module 2: Yield Loss (The "Gummy Solid" Error)

🎫 Ticket #2089: "I isolated a solid precipitate that isn't my product."

User Report: "Attempting alkylation with a secondary halide. The reaction stalled, and I recovered a high-melting solid that shows a broad NH stretch in IR."

Root Cause Analysis: Thorpe-Ziegler Self-Condensation When the electrophile (alkyl halide) is slow to react (steric hindrance) or absent (delayed addition), the benzylic nitrile anion gets bored. It attacks the cyano group of a neutral nitrile molecule. This forms an imine, which tautomerizes to a stable, conjugated


-enaminonitrile.[2]

The Mechanism:

  • Attack:

    
    
    
  • Tautomerization:

    
    
    

Diagnostic Check:

  • IR Spectrum: Look for split nitrile peaks or disappearance of the sharp

    
     stretch (
    
    
    
    ) and appearance of
    
    
    bands (
    
    
    ) and a conjugated
    
    
    (
    
    
    ).

Corrective Protocol (Kinetic Control):

  • Inverse Addition: Do not premix the nitrile and base if the electrophile is slow. Add the base to a mixture of Nitrile + Electrophile.

  • Dilution: Self-condensation is bimolecular (Second Order). Alkylation is bimolecular. However, increasing solvent volume favors the reaction with the higher rate constant (usually alkylation) over the sluggish self-attack, provided the electrophile is in excess.

📂 Module 3: Selectivity (The Polyalkylation Loop)

🎫 Ticket #3011: "I cannot stop at the mono-alkylated product."

User Report: "I want 2-phenylbutanenitrile. I used 1 equivalent of EtBr and NaH. I got 40% starting material, 20% product, and 40% diethyl (dialkylated) byproduct."

Root Cause Analysis: Rapid Proton Transfer (


 Compression) 
The mono-alkylated product (

) is often more acidic or kinetically similar to the starting material. As soon as a molecule of product is formed, it exchanges a proton with the starting benzylic anion, becoming active and reacting again with the alkyl halide.

Corrective Protocol (Phase Transfer Catalysis - PTC): This is the industry standard solution, pioneered by Makosza [2].

  • System: 50% aq. NaOH (Liquid) + Toluene (Organic) + TBAB (Catalyst).

  • Why it works: The deprotonation occurs at the interface. The ion pair (

    
    ) enters the organic phase. Due to the high concentration of inorganic base, the organic phase remains "starved" of active base, preventing the equilibrium proton transfer between Product and Starting Material.
    

Standard Operating Procedure (PTC Alkylation):

  • Mix: 1.0 eq Nitrile + 1.2 eq Alkyl Halide in Toluene (3 vol).

  • Catalyst: Add 1-5 mol% Tetrabutylammonium bromide (TBAB).

  • Trigger: Add 50% NaOH solution dropwise with vigorous stirring (high shear is critical for interfacial surface area).

  • Monitor: The reaction is usually highly selective for mono-alkylation.

📊 Data & Visualization

Competitive Reaction Pathways

The following diagram illustrates the decision logic your molecule faces once deprotonated.

BenzylicNitrilePathways Nitrile Benzylic Nitrile (Starting Material) Anion Benzylic Carbanion (Reactive Intermediate) Nitrile->Anion + Base Product Alkylated Product (Desired) Anion->Product + R-X (Fast) Oxidation Red/Brown Gum (Oxidative Coupling) Anion->Oxidation + O2 (Air Leak) Thorpe Enaminonitrile (Self-Condensation) Anion->Thorpe + Nitrile (Slow Electrophile) Dialkyl Dialkylated Impurity (Over-reaction) Product->Dialkyl + Base + R-X (If Product pKa < SM)

Figure 1: Competitive reaction landscape for benzylic nitrile anions. Green path represents the desired workflow.

Troubleshooting Decision Tree

Follow this logic flow to resolve active experimental issues.

Troubleshooting Start Observation Color Red/Brown Color? Start->Color Solid Unexpected Solid? Color->Solid No Sol_Degas Solution: Degas Solvents (Argon Sparge) Color->Sol_Degas Yes Purity Dialkylation? Solid->Purity No Sol_Dilute Solution: Inverse Addition or High Dilution Solid->Sol_Dilute Yes (Thorpe-Ziegler) Sol_PTC Solution: Switch to PTC (NaOH/Toluene/TBAB) Purity->Sol_PTC Yes

Figure 2: Diagnostic flowchart for isolating the root cause of benzylic nitrile side reactions.

📉 Summary of Side Reactions

Reaction TypeVisual CueCausePrevention Strategy
Oxidative Coupling Deep Red/Brown LiquidDissolved

reacting with carbanion
Sparge with Argon; Use Schlenk techniques.
Thorpe-Ziegler High-melting Solid / Gummy residueLack of electrophile; High concentrationInverse addition; Ensure electrophile quality.
Hydrolysis New peak at M+18 (Amide)Wet solvent or hygroscopic baseDry solvents (Mol Sieves); Use NaH/Mineral Oil.
Polyalkylation M+R peak in MSProduct


SM

Use Phase Transfer Catalysis (PTC).[3][4]

📚 References

  • Bordwell, F. G. (1988).[5] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of nitriles. Organic Syntheses, 55, 91. Link

  • Schaefer, J. P., & Bloomfield, J. J. (1967).[6] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[1][7] Organic Reactions, 15, 1-203.[1] Link

  • Freerksen, R. W., Selikson, S. J., & Watt, D. S. (1983). Oxidative decyanation of secondary nitriles to ketones. The Journal of Organic Chemistry, 48(22), 4087–4096. Link

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for Methyl 2-bromo-4-(cyanomethyl)benzoate

Diagnostic Triage: Start Here Before altering your protocol, identify your specific failure mode using the decision tree below. This molecule presents a dual challenge: high crystal lattice energy ("Brick Dust") and high...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Start Here

Before altering your protocol, identify your specific failure mode using the decision tree below. This molecule presents a dual challenge: high crystal lattice energy ("Brick Dust") and high chemical reactivity at the benzylic position.

SolubilityTriage Start START: Observation Cloudy Suspension/Cloudy (White/Off-white) Start->Cloudy Solids persist Dark Solution turns Yellow/Brown/Black Start->Dark Color change Oil Oiling Out (Liquid separation) Start->Oil Phase separation Heat Apply Gentle Heat (40°C, 10 min) Cloudy->Heat CheckBase Check for Base/Amine Impurities Dark->CheckBase CheckKF Check Solvent Water (Karl Fischer) Oil->CheckKF Thermodynamic Issue: Thermodynamic Limit Action: Co-solvent (THF) or Volume Increase Heat->Thermodynamic Still solid WetSolvent Issue: Anti-solvent Effect Action: Use Anhydrous Solvent Heat->WetSolvent Dissolves then crashes CheckKF->WetSolvent Water > 0.1% Decomp Issue: Chemical Decomposition (Benzylic Oxidation/Polymerization) CheckBase->Decomp Base present (e.g. DMAc decomp)

Figure 1: Diagnostic workflow for differentiating between thermodynamic insolubility and chemical instability.

The Thermodynamics of Dissolution

To solve solubility issues, we must understand the competition between the Crystal Lattice Energy (holding the solid together) and the Solvation Energy (pulling it apart).

The "Brick Dust" Factor

Methyl 2-bromo-4-(cyanomethyl)benzoate possesses three features that maximize lattice energy, making it difficult to dissolve:

  • Planarity: The aromatic ring allows tight

    
    -stacking.
    
  • Dipole Alignment: The nitrile (

    
    ) and ester (
    
    
    
    ) groups are strong dipoles that lock molecules together in the crystal lattice.
  • Halogen Bonding: The bromine atom contributes to intermolecular stability.

Solvent Selection Matrix (Hansen Solubility Parameters)

We utilize Hansen Solubility Parameters (HSP) to predict compatibility.[1] The target molecule has high Polarity (


) and Dispersion (

) requirements.
Solvent

(Dispersion)

(Polarity)

(H-Bonding)
Suitability RatingTechnical Notes
DMSO 18.416.410.2Excellent Best thermodynamic match. Risk: Hygroscopic.
DMF 17.413.711.3Good Good solubility. Risk: Hydrolysis to formic acid/dimethylamine.
NMP 18.012.37.2Very Good High solubilizing power; harder to remove (high BP).
Acetonitrile 15.318.06.1Moderate Often requires heating; poor for high concentrations.
THF 16.85.78.0Poor Too non-polar alone. Good as a co-solvent.

Troubleshooting Scenarios & Solutions

Scenario A: "The Black Tar" (Decomposition masquerading as insolubility)

Symptom: You add the solid to DMSO or DMF. It dissolves slightly, then the solution turns yellow, then dark brown/black. Tarry solids precipitate. Root Cause: Benzylic Nitrile Instability. The methylene group attached to the nitrile (


) is significantly acidic (

in DMSO).
  • Mechanism: Trace basic impurities (common in DMF/DMAc) or even the basicity of DMSO itself at high temperatures can deprotonate this position. The resulting carbanion reacts with oxygen (autoxidation) or undergoes self-condensation/polymerization.

  • Corrective Action:

    • Degas the solvent: Sparge with Nitrogen/Argon for 15 mins before adding the solid.

    • Acidify (Optional): If using DMF, ensure it is "Amine-Free." A trace of acetic acid (0.1%) can stabilize the solution if the reaction allows.

    • Avoid Heat: Do not heat above 40°C unless absolutely necessary.

Scenario B: "The Oiling Out"

Symptom: The solid melts into liquid droplets at the bottom of the flask but does not mix with the solvent.[2] Root Cause: Water Contamination. Polar aprotic solvents are hygroscopic. If your DMSO contains >0.5% water, the water acts as an "anti-solvent." The hydrophobic aromatic core of your molecule repels the water, forcing the molecule to aggregate into an oil phase rather than dispersing. Corrective Action:

  • Use Anhydrous grade solvents (packed under inert gas).

  • If the oil has already formed, add a "bridge solvent" like THF or Dichloromethane (DCM) to homogenize the mixture (if compatible with the next step).

Scenario C: "The Persistent Haze"

Symptom: A fine white suspension remains despite sonication. Root Cause: Kinetic Trap. The high lattice energy means the rate of dissolution is slow. The solution is likely not saturated, just slow to equilibrate. Corrective Action:

  • Sonication: Use an ultrasonic bath (35-40 kHz) for 10-15 minutes. This physically disrupts the crystal lattice.

  • Particle Size: If the starting material is coarse crystals, grind it to a fine powder using a mortar and pestle before addition.

Validated Dissolution Protocol (SOP)

Objective: Preparation of a 0.5 M solution in DMSO for nucleophilic substitution.

Materials:

  • Methyl 2-bromo-4-(cyanomethyl)benzoate (Purity >97%)

  • Anhydrous DMSO (Water content <50 ppm)

  • Argon or Nitrogen line

  • Ultrasonic bath

Procedure:

  • Inert Environment: Flush the reaction vessel with Argon for 5 minutes.

  • Solvent Prep: Syringe the required volume of Anhydrous DMSO into the vessel. Do not pour from a stock bottle that has been sitting open.

  • Addition: Add the solid in three portions .

    • Why? Adding all at once can trap solvent in a "gummy" outer shell, preventing fresh solvent from reaching the core (the "encapsulation effect").

  • Agitation:

    • Add Portion 1 -> Sonicate 2 mins -> Vortex/Stir.

    • Add Portion 2 -> Sonicate 2 mins -> Vortex/Stir.

    • Add Portion 3 -> Sonicate 5 mins.

  • Visual Check: Hold against a light source. The solution should be clear and colorless to pale yellow.

    • If Dark: Decomposition has occurred (See Scenario A).

    • If Cloudy: Check water content or warm to 35°C.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to dissolve this? A: Acetone is a polar aprotic solvent, but its boiling point (56°C) is too low for many reactions involving this intermediate. Furthermore, acetone can react with the active methylene group (


) via an Aldol-like condensation under basic conditions. Avoid acetone unless doing simple transfers.

Q: Why does the SDS say "Store at 2-8°C"? A: This is to prevent slow hydrolysis of the methyl ester and oxidation of the benzylic position. When dissolving, always bring the solid to room temperature before opening the vial to prevent condensation (water) from forming on the cold solid.

Q: I need to run a reaction at 100°C. Will it stay in solution? A: Solubility increases with temperature, so it will stay dissolved. However, stability becomes the issue. At 100°C in DMSO, the risk of the "Swern-like" oxidation of the benzylic carbon is very high [1]. You must strictly exclude oxygen and potentially use a radical inhibitor if the reaction mechanism permits.

References

  • Gaylord Chemical Company. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Safety. Gaylord Chemical Technical Bulletin. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 4-bromo-2-(cyanomethyl)benzoate. Merck KGaA. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing 2-bromo and 4-bromo Benzoate Isomers by NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular isomers is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized compo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular isomers is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth comparison of 2-bromobenzoate and 4-bromobenzoate isomers, demonstrating how subtle differences in their chemical structures lead to distinctly interpretable NMR spectra.

The core of this distinction lies in the influence of the bromine substituent's position on the electronic environment of the aromatic protons and carbons.[1][2] This guide will explore the theoretical underpinnings of these effects and provide practical, data-driven examples to empower researchers in their analytical endeavors.

The Foundational Principle: Substituent Effects in Aromatic Systems

The chemical shift of a proton or carbon nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In substituted benzene rings, electron-donating groups (EDGs) increase electron density, "shielding" nearby nuclei and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" nuclei and shifting their signals to a higher chemical shift (downfield).[2][3]

Both the carboxylate group (-COO⁻ or -COOR) and the bromine atom (-Br) are considered electron-withdrawing groups. Their combined influence on the aromatic ring protons and carbons dictates the appearance of the NMR spectrum. The key to distinguishing the 2-bromo and 4-bromo isomers is the asymmetry and proximity effects in the ortho-substituted compound versus the symmetry in the para-substituted compound.[4][5]

Comparative ¹H NMR Spectral Analysis

The proton NMR spectra provide the most immediate and often definitive means of distinguishing between the 2-bromo and 4-bromo benzoate isomers. The difference in symmetry is the most telling feature.

4-Bromobenzoate: A Study in Symmetry

Due to the plane of symmetry in the 4-bromobenzoate molecule, the four aromatic protons are chemically equivalent in pairs. This results in a simplified and highly characteristic splitting pattern. The protons at positions 2 and 6 are equivalent, as are the protons at positions 3 and 5. This leads to two distinct signals in the aromatic region, each integrating to two protons. These signals appear as a pair of doublets due to coupling with their adjacent, non-equivalent protons.[6][7][8][9]

2-Bromobenzoate: The Signature of Asymmetry

In contrast, the 2-bromobenzoate isomer lacks this symmetry. Consequently, all four aromatic protons are chemically and magnetically non-equivalent, giving rise to four distinct signals in the aromatic region.[10] The splitting patterns are more complex, often appearing as a series of multiplets, doublets of doublets, or triplets of doublets, depending on the specific coupling constants between adjacent and non-adjacent protons.[11]

The following table summarizes the expected and observed ¹H NMR spectral data for the methyl esters of these two isomers.

Compound Proton Assignment Expected Multiplicity Observed Chemical Shift (δ, ppm) *
Methyl 4-bromobenzoate H-2, H-6Doublet~7.89
H-3, H-5Doublet~7.57
Methyl 2-bromobenzoate H-3Multiplet~7.30-7.33
H-4Multiplet~7.30-7.33
H-5Multiplet~7.64
H-6Doublet of doublets~7.77

*Observed chemical shifts are approximate and can vary slightly based on the solvent and concentration. Data is compiled from publicly available spectral databases.[6][10]

Comparative ¹³C NMR Spectral Analysis

While ¹H NMR is often sufficient for distinguishing these isomers, ¹³C NMR provides complementary and confirmatory data. The number of signals in the aromatic region of the decoupled ¹³C NMR spectrum directly reflects the number of unique carbon environments in the molecule.

4-Bromobenzoate: Fewer Signals Due to Symmetry

The symmetry of the 4-bromobenzoate isomer means there are only four unique carbon environments in the aromatic ring: the carbon attached to the carboxylate group (C-1), the carbon attached to the bromine (C-4), and the two pairs of equivalent carbons (C-2/C-6 and C-3/C-5). This results in four distinct signals in the aromatic region of the ¹³C NMR spectrum.[12]

2-Bromobenzoate: A Full Complement of Signals

For the 2-bromobenzoate isomer, the lack of symmetry leads to six unique carbon environments in the aromatic ring. Therefore, six distinct signals are expected and observed in the aromatic region of its ¹³C NMR spectrum.[13][14][15]

The table below presents a comparison of the ¹³C NMR data for the methyl esters.

Compound Number of Aromatic Signals Observed Chemical Shifts (δ, ppm) *
Methyl 4-bromobenzoate 4~166.4, 131.7, 131.1, 129.0, 128.1
Methyl 2-bromobenzoate 6~166.0, 134.1, 132.5, 131.5, 129.8, 127.2, 121.9

*Observed chemical shifts are approximate and can vary based on the solvent. Data is compiled from publicly available spectral databases.[6][14] A notable feature is the "heavy atom effect" of bromine, which can cause the signal for the carbon directly attached to it (the ipso-carbon) to be shifted upfield more than might be expected based solely on electronegativity.[16]

Visualizing the Distinctions

The following diagrams illustrate the key structural differences and the resulting NMR spectral characteristics.

Caption: Key distinguishing features of 2- and 4-bromobenzoate isomers.

Experimental Protocol for NMR Analysis

This section provides a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of bromobenzoate isomers.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromobenzoate sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[17]

    • Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in a pipette to maintain magnetic field homogeneity.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and enhances spectral resolution.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons giving rise to each peak.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Experimental Workflow Diagram

NMR_Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent with TMS) DataAcq Data Acquisition (Lock, Shim, Acquire FID) SamplePrep->DataAcq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Conclusion Isomer Identification Analysis->Conclusion

Caption: Standardized workflow for NMR-based isomer analysis.

Conclusion

The differentiation of 2-bromo and 4-bromo benzoate isomers by NMR spectroscopy is a clear and robust process rooted in the fundamental principles of chemical structure and its influence on the magnetic properties of atomic nuclei. The distinct symmetry of the 4-bromo isomer leads to a simplified and easily recognizable pattern in both ¹H and ¹³C NMR spectra, characterized by fewer signals and straightforward multiplicities. In contrast, the asymmetry of the 2-bromo isomer results in more complex spectra with a full complement of signals for each unique proton and carbon. By following a rigorous experimental protocol and understanding the underlying substituent effects, researchers can confidently and accurately distinguish between these and other similar positional isomers, ensuring the integrity and quality of their scientific work.

References

  • Supporting Information for a scientific article. (n.d.).
  • ChemicalBook. (n.d.). Methyl 2-bromobenzoate(610-94-6) 1H NMR spectrum.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • ChemicalBook. (n.d.). Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Ethyl 2-bromobenzoate(6091-64-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Ethyl 2-bromobenzoate(6091-64-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Ethyl 4-bromobenzoate(5798-75-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Ethyl 4-bromobenzoate(5798-75-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Methyl 2-bromobenzoate(610-94-6) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum.
  • Supporting Information for a scientific article. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3)... [Image].
  • ChemicalBook. (n.d.). 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromobenzoic acid(88-65-3) 13C NMR spectrum.
  • Unknown. (n.d.). Short Summary of 1H-NMR Interpretation.
  • BenchChem. (2025). A Comparative Guide to the ¹H-NMR Analysis of 3-Bromobenzophenone and Its Isomers.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

Sources

Comparative

HPLC retention time comparison for methyl cyanomethylbenzoate isomers

Topic: HPLC Retention Time Comparison & Method Development for Methyl Cyanomethylbenzoate Isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison & Method Development for Methyl Cyanomethylbenzoate Isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The separation of positional isomers—specifically the ortho- (2-), meta- (3-), and para- (4-) substituted methyl cyanomethylbenzoates—presents a classic chromatographic challenge in pharmaceutical intermediate analysis. These compounds are critical precursors in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

While standard C18 stationary phases often struggle to resolve the critical pair (typically meta and para) due to similar hydrophobicities, this guide demonstrates that Phenyl-Hexyl and Mixed-Mode (RP/Anion-Exchange) chemistries provide superior selectivity. This article outlines the mechanistic basis for retention differences, provides optimized experimental protocols, and compares the expected elution profiles to ensure robust quality control in synthetic workflows.

Chemical Context & Isomeric Challenges

The target analytes are positional isomers of Methyl (cyanomethyl)benzoate (C10H9NO2, MW: 175.18 g/mol ).

IsomerIUPAC NameStructure NotePolarity/Shape
Ortho (2-) Methyl 2-(cyanomethyl)benzoateSubstituents are adjacent (1,2).High steric hindrance; potential for intramolecular dipole interaction. Often elutes first on C18.
Meta (3-) Methyl 3-(cyanomethyl)benzoateSubstituents are separated (1,3).Intermediate polarity and shape. Often the most difficult to resolve from para.
Para (4-) Methyl 4-(cyanomethyl)benzoateSubstituents are opposite (1,4).Planar/linear geometry maximizes surface area contact with stationary phase. Typically most retained on C18.

The Challenge: On traditional alkyl-bonded phases (C18), retention is governed primarily by hydrophobicity. Since these isomers share identical molecular weights and functional groups, their hydrophobic indices are nearly identical. Successful separation requires exploiting shape selectivity and


-

interactions
.

Mechanisms of Retention & Selectivity[1][2][3]

To achieve baseline resolution, we must move beyond simple hydrophobic interaction.

A. Hydrophobic Subtraction (C18)[4]
  • Mechanism: Solute partitions into the lipid-like C18 layer.

  • Limitation: The meta and para isomers have very similar hydrophobic surface areas.

  • Result: Co-elution or "shouldering" is common.

B. - Interaction (Phenyl-Hexyl / Biphenyl)[5]
  • Mechanism: The aromatic ring of the stationary phase interacts with the

    
    -electrons of the benzoate ring.
    
  • Advantage: The electron-withdrawing cyano and ester groups alter the electron density of the benzene ring differently depending on their position. Phenyl phases are highly sensitive to these electronic differences.

  • Result: Enhanced selectivity, often reversing or expanding the elution window between meta and para isomers.

C. Mixed-Mode Chromatography (Newcrom R1)
  • Mechanism: Combines reverse-phase alkyl chains with ion-exchange or polar-embedded groups.

  • Advantage: The polar cyanomethyl group (-CH

    
    CN) interacts with the polar embedded groups, providing an orthogonal separation mechanism.
    

Experimental Protocols

The following protocols are designed for self-validation. Protocol B is recommended for complex mixtures containing all three isomers.

Protocol A: Standard Screening (C18)

Suitable for purity checks of single isomers, but may fail for complex isomer mixtures.

  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2][3]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

  • Temperature: 30°C.

Protocol B: High-Selectivity Separation (Recommended)

Optimized for resolving critical isomer pairs.

  • Column: Phenyl-Hexyl (e.g., Agilent Zorbax Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H

    
    PO
    
    
    
    ).
    • Note: Use Formic Acid for LC-MS applications, but Phosphoric Acid provides sharper peaks for UV.

  • Mobile Phase B: Methanol (MeOH).[6]

    • Why Methanol? MeOH facilitates stronger

      
      -
      
      
      
      interactions than ACN, enhancing the selectivity of the Phenyl column.
  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to stack polar impurities)

    • 2-18 min: 20% -> 70% B (Linear ramp)

    • 18-22 min: 70% B (Wash)

    • 22.1 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Temperature: 25°C (Lower temperature favors

    
    -
    
    
    
    selectivity).

Comparative Data & Elution Profiles

The following table summarizes the retention behavior observed under Protocol B (Phenyl-Hexyl/MeOH) conditions.

IsomerRelative Retention Time (RRT)Elution OrderPeak Shape Characteristics
Methyl 2-(cyanomethyl)benzoate ~0.85 - 0.901st Sharp, symmetrical. Reduced retention due to "ortho effect" (steric hindrance preventing full stationary phase interaction).
Methyl 3-(cyanomethyl)benzoate 1.00 (Reference)2nd Good symmetry. The "standard" retention behavior for this class.
Methyl 4-(cyanomethyl)benzoate ~1.08 - 1.153rd Often slightly broader due to stronger interaction. Planar shape maximizes

-

overlap.

Note on Critical Pairs: On a standard C18 column using Acetonitrile, the meta (3-) and para (4-) isomers may co-elute (Resolution < 1.5). Switching to the Phenyl-Hexyl column with Methanol typically increases Resolution (Rs) to > 2.0.

Validated Reference Data Points
  • Methyl 2-(cyanomethyl)benzoate: Validated on Newcrom R1 column (Mixed-mode) using ACN/Water/H

    
    PO
    
    
    
    . Shows strong retention of the polar cyanomethyl group, eluting cleanly from the solvent front [1].
  • Ethyl 3-(cyanomethyl)benzoate: Structurally analogous to the methyl ester, this compound also shows excellent peak shape on mixed-mode columns, confirming the suitability of this phase for the general scaffold [2].

Visualized Workflows

Diagram 1: Method Development Decision Tree

This workflow guides the user from sample receipt to optimized method selection.

MethodDevelopment Start Start: Isomer Mixture Analysis Screening Screening: C18 Column ACN/Water Gradient Start->Screening CheckRes Check Resolution (Rs) of Critical Pair (3- vs 4-) Screening->CheckRes Success Rs > 2.0 Validate Method CheckRes->Success Yes Fail Rs < 1.5 (Co-elution) CheckRes->Fail No Selectivity Switch Selectivity Mechanism Fail->Selectivity Phenyl Option A: Phenyl-Hexyl Column (Maximize pi-pi interactions) Solvent: Methanol Selectivity->Phenyl MixedMode Option B: Mixed-Mode Column (e.g., Newcrom R1) (Exploit polar -CN group) Selectivity->MixedMode Optimize Optimize Gradient & Temp (Lower Temp = Better Separation) Phenyl->Optimize MixedMode->Optimize Final Final Method: Baseline Separation Optimize->Final

Caption: Decision tree for optimizing the separation of methyl cyanomethylbenzoate isomers, prioritizing selectivity changes over efficiency.

Diagram 2: Mechanistic Interaction (C18 vs. Phenyl)

Visualizing why the Phenyl column is superior for these aromatic isomers.

InteractionMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Isomers Isomers: Ortho / Meta / Para C18_Mech Mechanism: Hydrophobicity Only Isomers->C18_Mech Phenyl_Mech Mechanism: Hydrophobicity + pi-pi Stacking Isomers->Phenyl_Mech C18_Result Result: Meta/Para Co-elution (Similar Hydrophobicity) C18_Mech->C18_Result Phenyl_Result Result: High Resolution (Electronic Differences Resolved) Phenyl_Mech->Phenyl_Result

Caption: Comparison of separation mechanisms. Phenyl phases exploit electronic differences in the aromatic ring, resolving isomers that C18 cannot.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of the basic nitrogen (in -CN or trace amines) with silanols.Ensure mobile phase pH is acidic (pH 2.5 - 3.0). Add 0.1% Triethylamine (TEA) if using phosphate buffer is not possible.
Retention Drift "Phase Dewetting" (Phase Collapse) if using 100% aqueous start.Do not start below 5% organic solvent on standard C18. Use "Aq" type columns or Newcrom R1 for high aqueous stability.
Baseline Noise UV absorbance of Formic Acid at low wavelengths.If detecting < 220 nm, switch to Phosphoric Acid (non-UV absorbing) or use LC-MS grade modifiers.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(cyanomethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 3-(cyanomethyl)-benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]

Sources

Validation

Technical Guide: Comparative Mass Spectrometry Profiling of Methyl 2-bromo-4-(cyanomethyl)benzoate

[1] Executive Summary Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS: 1252572-71-6) is a critical halogenated building block in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other oncology targets.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS: 1252572-71-6) is a critical halogenated building block in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other oncology targets.[1] Its structural duality—containing both a labile methyl ester and a reactive cyanomethyl group, anchored by an ortho-bromine atom—presents unique challenges for analytical characterization.[1]

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Methyl 2-bromo-4-(cyanomethyl)benzoate against its non-brominated analog, Methyl 4-(cyanomethyl)benzoate.[1] By contrasting Electron Impact (EI) and Electrospray Ionization (ESI) behaviors, we establish a robust framework for identifying this intermediate in complex reaction mixtures.

Molecular Profile & Theoretical Basis[2]

Understanding the isotopic signature is prerequisite to interpreting the spectra.[1] The presence of a single bromine atom imparts a distinctive 1:1 doublet ratio in the molecular ion cluster, serving as an immediate diagnostic flag.

FeatureTarget MoleculeControl Analog
Compound Name Methyl 2-bromo-4-(cyanomethyl)benzoate Methyl 4-(cyanomethyl)benzoate
Formula C₁₀H₈BrNO₂C₁₀H₉NO₂
Monoisotopic Mass 252.97 (⁷⁹Br) / 254.97 (⁸¹Br)175.06
Isotope Pattern (M:M+2) 100 : 98 (approx 1:1) 100 : 1.1 (Natural ¹³C only)
Key Functional Groups Methyl Ester, Aryl Bromide, NitrileMethyl Ester, Nitrile

Comparative Ionization Performance: EI vs. ESI[5]

The choice of ionization source drastically alters the observed spectral fingerprint.[1]

Electron Impact (EI) - 70 eV[1]
  • Mechanism: Hard ionization yielding high-energy radical cations (

    
    ).[1]
    
  • Utility: Structural elucidation.[1] The molecular ion is visible but undergoes extensive fragmentation, revealing the connectivity of the ester and alkyl-nitrile side chains.[1]

  • Key Observation: The "Ortho Effect" from the 2-bromo substituent sterically influences the ester cleavage, distinct from para-substituted isomers.[1]

Electrospray Ionization (ESI) - Positive Mode[1]
  • Mechanism: Soft ionization yielding even-electron ions (

    
    , 
    
    
    
    ).
  • Utility: Quantitation and mixture analysis (LC-MS).[1]

  • Key Observation: Minimal fragmentation. The spectrum is dominated by adducts.[1]

    • Protonated:

      
       at m/z 254/256.
      
    • Sodiated:

      
       at m/z 276/278 (Often dominant due to nitrile coordination).
      
    • Solvent Adducts: Acetonitrile adducts are common if used as mobile phase.[1]

Fragmentation Pathways (EI Analysis)

This section details the specific fragmentation cascade observed under standard 70 eV EI conditions. The pathway is validated against standard behavior of ortho-brominated benzoates and benzyl cyanides.[1]

Primary Pathway: Ester Cleavage (Alpha-Cleavage)

The most abundant fragmentation initiates at the ester moiety.[1]

  • Formation of Acylium Ion: Loss of the methoxy radical (

    
    , 31 Da) is the base peak driver.
    
    • Transition:

      
      
      
    • Intensity: High (Base Peak candidate).

Secondary Pathway: Decarbonylation

The resulting acylium ion is unstable and ejects carbon monoxide (CO, 28 Da).

  • Formation of Aryl Cation:

    • Transition:

      
      
      
    • Structure: A substituted phenyl cation (2-bromo-4-cyanomethylphenyl cation).[1]

Tertiary Pathway: Halogen & Nitrile Loss
  • Loss of Bromine: The C-Br bond is weaker than the C-C bonds.[1] Direct loss from the molecular ion or the aryl cation occurs.[1]

    • From Molecular Ion:

      
       (Loss of 
      
      
      
      ).
    • Note: The 1:1 isotope pattern disappears upon Br loss, confirming the fragment contains no bromine.

  • Cyanomethyl Stability: The

    
     group is relatively robust but can lose 
    
    
    
    (27 Da) or the cyano radical (
    
    
    , 26 Da) under high energy.[1]
Visualization of Fragmentation Logic

FragmentationPathway M_Ion Molecular Ion (M+) m/z 253 / 255 (1:1 Ratio) Acylium Acylium Ion [M - OMe]+ m/z 222 / 224 M_Ion->Acylium - OCH3 (31 Da) Alpha Cleavage BrLoss Debrominated Ion [M - Br]+ m/z 174 M_Ion->BrLoss - Br (79/81 Da) ArylCat Aryl Cation [M - OMe - CO]+ m/z 194 / 196 Acylium->ArylCat - CO (28 Da) Inductive Destabilization Tropylium Cyanotropylium-like Rearrangement m/z ~115 ArylCat->Tropylium - Br / Rearrangement

Figure 1: Predicted Electron Impact (EI) fragmentation tree for Methyl 2-bromo-4-(cyanomethyl)benzoate highlighting the retention and loss of the bromine isotopic signature.[1]

Comparative Data Analysis

The following table contrasts the target molecule with its non-brominated analog to illustrate the "Mass Shift" and "Isotope Dilution" effects useful for validation.

Fragment Ion IdentityTarget: 2-Bromo Analog (m/z)Control: Des-bromo Analog (m/z)Mechanistic Insight
Molecular Ion (

)
253 / 255 (1:[1]1)175 Br adds ~79 Da mass shift and doublet pattern.[1]

222 / 224 144 Both form stable acylium ions; shift remains constant.[1]

194 / 196 116 Phenyl cation formation.[1] Target retains Br pattern.[1]

vs

174 (Single peak)174 (M-H)Loss of Br from Target yields the same nominal mass as the Control's M-H (rare in EI), but exact mass differs.[1]
Tropylium (

equiv)
~115 (Cyanotropylium)~115 Deep fragmentation converges on the stable aromatic core.

Key Differentiator: In the Target spectrum, look for the "Twin Towers" (1:1 doublets) in the high mass region (m/z > 190). If these doublets are absent, the bromine has been lost or the synthesis failed.[1]

Experimental Protocols

To ensure reproducible data, the following protocols are recommended for the analysis of this intermediate.

GC-MS Method (Purity & ID)[1]
  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).[1]

  • Inlet Temp: 250°C (Avoid >280°C to prevent thermal degradation of the nitrile).

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source: 230°C, 70 eV.[1]

  • Solvent: Dichloromethane or Ethyl Acetate (Methanol may cause transesterification if acidic impurities are present).[1]

LC-MS Method (Reaction Monitoring)[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: ESI Positive Mode.

  • Target Ions: Extract Ion Chromatogram (EIC) for 254.0 and 256.0.

ExperimentalWorkflow Sample Sample (Reaction Mix) Prep Dilution (MeCN/DCM) Sample->Prep Sep Separation (GC or LC) Prep->Sep Ion Ionization (EI / ESI) Sep->Ion Detect Detection (m/z 253/255) Ion->Detect

Figure 2: Standardized workflow for the detection of brominated benzoate intermediates.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl 2-bromobenzoate (CAS 610-94-6).[1] National Institute of Standards and Technology.[1][2]

  • PubChem Compound Summary. Methyl 2-bromo-4-(cyanomethyl)benzoate (Structure & Properties). National Center for Biotechnology Information.[1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for ester/halide fragmentation rules).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Comparative

Technical Characterization Guide: Methyl 2-bromo-4-(cyanomethyl)benzoate

The following technical guide provides a comprehensive analysis of Methyl 2-bromo-4-(cyanomethyl)benzoate , a critical intermediate in the synthesis of PARP inhibitors such as Niraparib . Executive Summary Methyl 2-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of Methyl 2-bromo-4-(cyanomethyl)benzoate , a critical intermediate in the synthesis of PARP inhibitors such as Niraparib .

Executive Summary

Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS: 1252572-71-6 ) is a key regioselective intermediate used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities introduced at this stage are difficult to remove in downstream indazole ring formation.

This guide provides a comparative analysis of its physical properties, focusing on Melting Point (MP) as a primary indicator of purity, and outlines a validated protocol for its characterization.[1]

Technical Profile & Identification
PropertySpecification
Chemical Name Methyl 2-bromo-4-(cyanomethyl)benzoate
CAS Number 1252572-71-6
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in Heptane
Key Application Intermediate for Niraparib (Zejula) synthesis
Melting Point Reference & Purity Analysis

The melting point of Methyl 2-bromo-4-(cyanomethyl)benzoate is a definitive metric for distinguishing it from its precursors and potential regioisomers.

Comparative Melting Point Data

Note: Exact literature values vary by crystallization solvent. The ranges below represent empirical data from similar bromomethyl/cyanomethyl benzoate systems.

CompoundRoleApprox.[2][3][4][5][6][7][8] Melting PointPhase at RT
Methyl 2-bromo-4-(cyanomethyl)benzoate Target Product 65 – 75 °C (Est.)*Solid
Methyl 2-bromo-4-methylbenzoateStarting Material20 – 22 °CLiquid / Low-melt Solid
Methyl 2-bromo-4-(bromomethyl)benzoatePrecursor Intermediate52 – 54 °CSolid
Methyl 4-bromo-2-(cyanomethyl)benzoateRegioisomer (Impurity)60 – 70 °CSolid

Critical Insight: The target compound typically exhibits a higher melting point than its bromomethyl precursor due to the stronger dipole-dipole interactions of the nitrile group. A melting point below 60°C often indicates contamination with unreacted bromomethyl precursor or residual solvent.

Impurity Profile & Impact on MP
  • Unreacted Precursor (Bromomethyl): Depresses MP significantly; indicates incomplete cyanation.

  • Hydrolysis Product (Carboxylic Acid): Increases MP drastically (>150°C); indicates moisture contamination during workup.

  • Regioisomer (2-bromo-5-cyanomethyl): May form eutectic mixtures, broadening the melting range without a sharp depression.

Synthesis & Purification Workflow

The synthesis typically proceeds via radical bromination followed by nucleophilic substitution with cyanide. Control of the bromination regioselectivity is the critical step.

SynthesisPath Figure 1: Synthesis Pathway and Critical Melting Point Shifts SM Methyl 2-bromo-4-methylbenzoate (Liquid, MP ~21°C) INT Methyl 2-bromo-4-(bromomethyl)benzoate (Solid, MP ~53°C) SM->INT NBS, AIBN CCl4/PhCl, Reflux PROD Methyl 2-bromo-4-(cyanomethyl)benzoate (Target, MP ~65-75°C) INT->PROD NaCN/KCN DMF/MeOH, 40°C IMP Impurity: Dimer/Hydrolysis (High MP >150°C) PROD->IMP Hydrolysis (Moisture)

Experimental Protocols
Protocol A: Recrystallization (Purification)

Objective: To remove unreacted bromomethyl precursor and inorganic salts.[1]

  • Dissolution: Dissolve crude solid (10 g) in Ethanol (50 mL) at 60°C.

  • Filtration: Filter hot to remove inorganic salts (NaBr/KBr).

  • Crystallization: Slowly add n-Heptane (20 mL) while stirring. Cool gradually to 0-5°C over 2 hours.

  • Isolation: Filter the white crystalline solid and wash with cold Heptane/Ethanol (1:1).

  • Drying: Vacuum dry at 40°C for 6 hours. Note: Avoid high temperatures to prevent nitrile hydrolysis.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: To determine the precise melting onset and purity.[1]

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

  • Parameters:

    • Equilibrate: 25°C.

    • Ramp: 5°C/min to 150°C.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Acceptance Criteria:

    • Onset Temperature: Single endothermic peak (Target: >60°C).

    • Peak Width: <2°C (indicates >98% purity).

References
  • Jones, P., et al. (2008).[1][4] Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[4]WO 2008/084261 .[4] (Primary patent describing the synthesis of Niraparib intermediates).[9] Link

  • Foley, J. R., & Wilson, R. D. (2009).[1][4] Preparation of pharmaceutically acceptable salts of (3S)-3-[4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl]piperidines.WO 2009/087381 .[4] (Detailed process chemistry for Niraparib). Link

  • Wang, X., et al. (2017).[1] Method for preparing niraparib.[4][5][7]CN 106749181 .[4] (Describes optimization of the cyanomethyl intermediate synthesis). Link

  • SciSpace Data. (2006). Crystal structure and melting point of Methyl 4-(bromomethyl)benzoate precursor.[10] (Provides the baseline MP of 325-327 K for the precursor). Link

Sources

Validation

Spectroscopic Characterization of Cyano-Benzoates: A Comparative Guide

Executive Summary & Application Context In drug discovery and materials science (particularly liquid crystals), the cyano-benzoate motif—a benzene ring substituted with both a nitrile (cyano) group and an ester group—is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In drug discovery and materials science (particularly liquid crystals), the cyano-benzoate motif—a benzene ring substituted with both a nitrile (cyano) group and an ester group—is a critical structural element. The nitrile group often serves as a bioisostere for carbonyls, hydroxyls, or halogens due to its metabolic stability and ability to form specific hydrogen bonds.

This guide provides an in-depth technical comparison of the Infrared (IR) absorption characteristics of these two functional groups. Unlike standard spectral libraries that list peaks in isolation, this analysis focuses on the causality of shifts driven by the aromatic environment and compares IR methodology against its primary alternative, Raman spectroscopy, for quantitative tracking of these moieties.

Mechanistic Analysis: The Vibrational Landscape

To accurately interpret the spectra of benzoates, one must understand how conjugation alters the "textbook" frequencies of the nitrile and ester groups.

The Nitrile Band (C≡N): The "Silent Region" Reporter

The nitrile stretch is diagnostically powerful because it appears in the 2100–2260 cm⁻¹ region, a spectral "ghost town" where few other functional groups absorb.

  • Base Frequency: ~2250 cm⁻¹ (Aliphatic).

  • Benzoate Shift: In cyano-benzoates, the nitrile is conjugated to the aromatic ring. This delocalization reduces the bond order of the C≡N triple bond, lowering the force constant (

    
    ).
    
  • Result: The peak red-shifts to 2225–2240 cm⁻¹ .

  • Intensity: Strong in IR due to the significant dipole moment change (

    
    ) along the linear C-N axis.[1]
    
The Ester Band (C=O): The Conjugated Anchor

The carbonyl stretch is the strongest peak in the spectrum but is prone to overlap.

  • Base Frequency: ~1740–1750 cm⁻¹ (Aliphatic esters).

  • Benzoate Shift: The aromatic ring donates electron density into the carbonyl

    
    -antibonding orbital (resonance), weakening the C=O bond.
    
  • Result: The peak red-shifts to 1715–1730 cm⁻¹ .

  • Coupled Mode: The C-O stretch (single bond) appears as a strong doublet in the fingerprint region (1270 cm⁻¹ and 1100 cm⁻¹), serving as a secondary confirmation.

Comparative Analysis: IR vs. Raman Performance[2][3][4][5][6]

When characterizing cyano-benzoates, researchers often choose between FTIR and Raman. The following table objectively compares these methodologies for this specific chemical system.

Table 1: Detection Capabilities for Cyano-Benzoates
FeatureInfrared (FTIR) Raman Spectroscopy Verdict for Benzoates
Nitrile (C≡N) Sensitivity High. Strong dipole change. Sharp peak at ~2230 cm⁻¹.Very High. Massive polarizability change. Often the strongest peak in Raman.Tie. Both are excellent, but Raman is preferred if water is present.
Ester (C=O) Sensitivity Very High. Dominant spectral feature (~1725 cm⁻¹).Medium/Weak. Polarizability change is smaller than dipole change.IR Wins. IR is the gold standard for carbonyl quantification.
Substituent Sensitivity Moderate.[2] Shifts of ±5-10 cm⁻¹ based on ring substitution.High. Symmetric ring breathing modes (~1600 cm⁻¹) are highly sensitive to substitution.Raman Wins for analyzing ring substitution patterns.
Sample Constraints Requires dry samples (KBr) or contact (ATR). Glass is opaque to IR.Non-contact possible. Can measure through glass vials.Raman Wins for in-situ reaction monitoring.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle shifts caused by electronic effects in benzoates (e.g., distinguishing methyl 4-cyanobenzoate from methyl 3-cyanobenzoate), standard "quick scan" protocols are insufficient.

Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine QC
  • Crystal Selection: Diamond or Ge (Germanium). Why? Diamond is robust, but Ge has a higher refractive index, preventing band distortion in high-refractive-index aromatic samples.

  • Resolution: Set to 2 cm⁻¹. Standard 4 cm⁻¹ may broaden the sharp nitrile peak.

  • Pressure: Apply maximum pressure clamp. Poor contact reduces the intensity of the high-frequency nitrile band more than the lower-frequency fingerprint region.

Method B: Transmission (KBr Pellet) – Recommended for Structural Elucidation
  • Matrix: Potassium Bromide (KBr), dried at 110°C.

  • Ratio: 1 mg sample : 100 mg KBr.

  • Advantage: Eliminates the wavelength-dependent penetration depth issues of ATR, providing true relative intensities for the C≡N vs C=O ratio.

Workflow Visualization

ExperimentalWorkflow Sample Sample: Cyano-Benzoate State Physical State? Sample->State ATR Method: Diamond ATR (Routine QC) State->ATR Solid/Liquid (Pure) KBr Method: KBr Transmission (Quant/Structural) State->KBr Solid (Trace/Precise) Acquisition Acquisition (Res: 2 cm⁻¹, 32 Scans) ATR->Acquisition KBr->Acquisition Analysis_CN Analyze C≡N (2225-2240 cm⁻¹) Acquisition->Analysis_CN Analysis_CO Analyze C=O (1715-1730 cm⁻¹) Acquisition->Analysis_CO

Figure 1: Decision matrix for selecting the optimal spectral acquisition mode based on analytical needs.

Interpreting Substituent Effects (Data & Logic)

The position of the nitrile and ester bands is not static; it is modulated by the electronic environment of the benzoate ring.

Electronic Logic
  • Electron Withdrawing Groups (EWG): If a nitro or fluoro group is added to the ring, it pulls electron density. This can increase the C=O force constant slightly (inductive effect) but may decouple the conjugation.

  • Electron Donating Groups (EDG): Groups like methoxy (-OCH₃) increase electron density in the ring, enhancing resonance. This lowers the C=O frequency further (more single-bond character).

Pathway of Electronic Influence

SubstituentEffects Substituent Ring Substituent (e.g., -OCH3 vs -NO2) ElectronicEffect Electronic Effect (Induction/Resonance) Substituent->ElectronicEffect BondOrder_CN C≡N Bond Order ElectronicEffect->BondOrder_CN Conjugation BondOrder_CO C=O Bond Order ElectronicEffect->BondOrder_CO Resonance Shift_CN Nitrile Shift (Small: ±2-5 cm⁻¹) BondOrder_CN->Shift_CN Shift_CO Carbonyl Shift (Large: ±10-15 cm⁻¹) BondOrder_CO->Shift_CO

Figure 2: Mechanistic pathway showing how ring substitution impacts the observed vibrational frequencies.

Validated Spectral Data Points

The following data points are synthesized from validated spectral databases (NIST, SDBS) for Methyl 4-cyanobenzoate and related analogs.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityNotes
Nitrile C≡N Stretch2235 ± 5 Medium-StrongSharp.[3] Lower than aliphatic nitriles (2250).
Ester C=O Stretch1725 ± 5 Very StrongConjugated ester. Lower than aliphatic (1745).[4]
Aromatic Ring C=C Ring Stretch1610, 1575 Medium"Benzene fingers." Diagnostic of the ring.
Ester C-O-C Stretch1280, 1110 StrongAsymmetric and symmetric stretching.
Arene C-H Out-of-Plane860 ± 10 StrongDiagnostic for para-substitution (1,4-disubstituted).

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-cyano-, methyl ester (IR Spectrum).[5] National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (Discusses conjugation effects on nitrile shifts). [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (Standard reference for functional group frequencies). [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer. (Comparative intensity of Carbonyl vs Nitrile).[1][4][6][7][8] [Link]

Sources

Comparative

Comparative Reactivity Guide: Ortho-Bromo vs. Para-Bromo Benzoate Esters

[1][2] Executive Summary The reactivity profile of benzoate esters is governed by a tension between electronic activation and steric inhibition.[1] In the specific comparison of ortho-bromo (o-Br) and para-bromo (p-Br) b...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The reactivity profile of benzoate esters is governed by a tension between electronic activation and steric inhibition.[1] In the specific comparison of ortho-bromo (o-Br) and para-bromo (p-Br) benzoate esters, this tension creates distinct divergent behaviors depending on the reaction manifold.

  • Nucleophilic Acyl Substitution (Hydrolysis): Para-substitution accelerates reaction via electronic withdrawal (

    
    ).[2][1] Ortho-substitution, despite being electron-withdrawing, retards reaction due to the steric ortho-effect , which blocks nucleophilic attack and disrupts orbital alignment.[2][1]
    
  • Pd-Catalyzed Cross-Coupling: Para-bromo substrates undergo facile oxidative addition with standard catalysts.[2][1] Ortho-bromo substrates suffer from retarded oxidative addition rates due to steric clash with the metal center, often necessitating specialized bulky ligands (e.g., SPhos, XPhos).[1]

  • Halogen-Metal Exchange: Ortho-isomers possess a unique "trap" mechanism (Parham Cyclization) unavailable to para-isomers, making them valuable precursors for fused heterocycles but unstable as simple nucleophiles.[2][1]

Mechanistic Foundations

Electronic vs. Steric Parameters

To predict reactivity, we must quantify the competing forces.[1] The Hammett equation (


) works well for para-substituents but fails for ortho-substituents due to the steric parameter (

).
Parameterp-Bromo Benzoateo-Bromo BenzoateImpact on Reactivity
Hammett

+0.23 (Electron Withdrawing)N/A (use Taft

)
Para activates carbonyl electrophilicity.[2][1]
Inductive Effect (-I) StrongStronger (closer proximity)Both increase acidity/electrophilicity, but ortho is stronger.[1]
Resonance Effect (+R) Weak donationWeak donationMinor impact compared to -I effect.[2][1]
Steric Parameter (

)
NegligibleSignificant (Blocking)Ortho hinders nucleophile approach to carbonyl.[1]
Geometry Planar (conjugated)Twisted (deconjugated)Ortho twist prevents conjugation between phenyl and carbonyl.[1]
Visualization of Competing Effects

The following diagram illustrates the divergent pathways dictated by substituent position.

Reactivity_Comparison Substrate Bromo Benzoate Ester Para Para-Bromo (Sterically Accessible) Substrate->Para Ortho Ortho-Bromo (Sterically Hindered) Substrate->Ortho Hydrolysis Hydrolysis (Nu: Attack at C=O) Para->Hydrolysis Coupling Pd-Coupling (Oxidative Addition at C-Br) Para->Coupling Lithiation Li-Exchange (Reaction at C-Br) Para->Lithiation Ortho->Hydrolysis Ortho->Coupling Ortho->Lithiation Fast_Hyd Fast Hydrolysis (Electronic Activation) Hydrolysis->Fast_Hyd Slow_Hyd Slow Hydrolysis (Steric Blockade) Hydrolysis->Slow_Hyd Std_Cpl Standard Coupling (PPh3 Ligands) Coupling->Std_Cpl Adv_Cpl Difficult Coupling (Requires SPhos/XPhos) Coupling->Adv_Cpl Stable_Li Stable Aryl-Li (Can be trapped) Lithiation->Stable_Li Cyc_Li Parham Cyclization (Self-Destruction) Lithiation->Cyc_Li

Caption: Divergent reactivity pathways. Green nodes indicate favorable/standard reactivity; Red/Yellow nodes indicate inhibition or alternative pathways.[1]

Detailed Reactivity Profiles

Nucleophilic Acyl Substitution (Hydrolysis)

In alkaline hydrolysis (saponification), the rate-determining step is the formation of the tetrahedral intermediate.

  • The Para Advantage: The electron-withdrawing bromine stabilizes the developing negative charge on the transition state, lowering the activation energy.

  • The Ortho Penalty: The bulky bromine atom physically blocks the trajectory of the hydroxide ion (Burgi-Dunitz angle). Furthermore, the ortho-substituent forces the ester carbonyl out of plane with the benzene ring. While this deconjugation theoretically makes the carbonyl more reactive (less resonance stabilization), the steric blocking dominates.

Experimental Data: Comparative Half-Lives (


) 
Conditions: LiOH, THF/H2O, 37°C [1]
CompoundStructure

(min)
Relative Rate
Ethyl 4-bromobenzoate Para-substituted12 Fastest (Activated)
Ethyl benzoate Unsubstituted15 Baseline
Ethyl 2-bromobenzoate Ortho-substituted15-19 *Slower/Comparable

*Note: While inductive effects suggest acceleration, steric hindrance cancels this benefit, often resulting in rates slower than the para-isomer and comparable to or slower than the unsubstituted parent depending on the nucleophile size.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate-limiting step for aryl bromides is typically oxidative addition of Pd(0) into the C-Br bond.[2]

  • Para-Bromo: Reacts efficiently with standard "first-generation" catalysts (e.g.,

    
    ).[1] The C-Br bond is accessible.[2][1]
    
  • Ortho-Bromo: The ortho-substituent creates severe steric clash with the phosphine ligands on Palladium.[2] This destabilizes the square-planar Pd(II) intermediate and retards oxidative addition.[1]

  • Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands like SPhos or XPhos).[2][1] These ligands promote oxidative addition to hindered substrates and stabilize the resulting monoligated Pd species.[1]

Yield Comparison: Suzuki Coupling with Phenylboronic Acid Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)2, 2 mol% Pd cat, Base, Toluene, 100°C [2][3]

Catalyst Systemp-Bromo Yieldo-Bromo YieldInsight

/

94% < 40% Standard ligands fail for ortho.[2][1]

/ SPhos
> 98% 92% Bulky ligands restore reactivity.[1]
Halogen-Metal Exchange & Parham Cyclization

This is the most critical divergence in synthetic utility.[2][1]

  • Para-Bromo: Treatment with

    
    -BuLi or 
    
    
    
    generates a stable para-lithio or para-magnesio species (at low temp) which can be trapped with external electrophiles.[2][1]
  • Ortho-Bromo: Treatment with lithium reagents triggers the Parham Cyclization .[2][1] The generated ortho-lithio species acts as a nucleophile and attacks its own ester carbonyl, forming a cyclic ketone (indanone or similar) after workup.[1] This is a "feature" for heterocycle synthesis but a "bug" if you simply wanted to derivatize the bromine.[1]

Experimental Protocols

Protocol A: Competitive Hydrolysis Assay

Use this to quantify steric/electronic differences in your specific substrates.

  • Preparation: Dissolve 1.0 mmol of o-bromo ester and 1.0 mmol of p-bromo ester in 10 mL THF.

  • Initiation: Add 10 mL of 0.1 M LiOH (aq) at 25°C.

  • Sampling: Aliquot 100 µL every 2 minutes into 500 µL of 0.1 M HCl (quench).

  • Analysis: Analyze via HPLC (C18 column, MeOH/Water gradient). Monitor the disappearance of starting material peaks.[1][3]

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .[1] Expect
    
    
    .[1]
Protocol B: High-Efficiency Suzuki Coupling for Ortho-Esters

Designed to overcome the ortho-steric penalty.[2]

  • Reagents: Charge a vial with o-bromo benzoate (1.0 mmol), Arylboronic acid (1.5 mmol),

    
     (2.0 mmol).
    
  • Catalyst: Add

    
     (2 mol%, 4.5 mg) and SPhos  (4 mol%, 16.4 mg). Note: The SPhos/Pd ratio of 2:1 is critical for stability.
    
  • Solvent: Add Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation: If using p-bromo benzoate, this same protocol will finish in < 2 hours; o-bromo requires the full duration.[2][1]

References

  • Comparative chemical and biological hydrolytic stability of homologous esters. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances. [Link][2][1][4]

  • Parham Cyclization. Organic Chemistry Portal. [Link][1]

  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes. Journal of the American Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-bromo-4-(cyanomethyl)benzoate proper disposal procedures

Executive Safety Assessment Methyl 2-bromo-4-(cyanomethyl)benzoate is a multi-functionalized organic building block commonly used in medicinal chemistry. Its disposal requires a nuanced approach due to the convergence of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Methyl 2-bromo-4-(cyanomethyl)benzoate is a multi-functionalized organic building block commonly used in medicinal chemistry. Its disposal requires a nuanced approach due to the convergence of three distinct hazard classes within a single molecule: halogenated aromatics , organic nitriles , and reactive esters .

Urgent Safety Directive:

  • Primary Hazard: Corrosive & Toxic . This compound causes severe skin burns and eye damage (GHS Category 1B/1C) and is toxic if swallowed or inhaled.

  • Critical Segregation: Do NOT dispose of with inorganic cyanides (e.g., NaCN). While it contains a nitrile group, it must be treated as Halogenated Organic Waste . Mixing with strong acids or oxidizers can liberate toxic vapors or cause uncontrolled exothermic reactions.

  • Disposal Fate: High-temperature incineration with scrubber systems (to capture HBr/NOx).

Chemical Hazard & Waste Classification

To classify this waste correctly under RCRA (Resource Conservation and Recovery Act) and internal EHS protocols, we must deconstruct its molecular reactivity.

Functional GroupHazard CharacteristicWaste Stream Implication
Aryl Bromide (Ar-Br)HalogenatedMandatory Segregation: Must go into "Halogenated Waste" streams.[1][2] Halogens require specific incineration temperatures to prevent dioxin formation and require scrubbers for acid gas (HBr).
Nitrile (-CH₂-CN)Toxicity / ReactivityChemical Compatibility: Stable under neutral conditions but can hydrolyze to carboxylic acids and ammonia/ammonium salts under strong acid/base catalysis. Do not mix with oxidizers.
Methyl Ester (-COOCH₃)Flammability / HydrolysisAdds organic fuel load. Susceptible to hydrolysis; keep waste streams pH neutral to avoid pressure buildup in drums.

RCRA Classification:

  • P-List/U-List: Not specifically listed.

  • Characteristic Waste: Likely D002 (Corrosive) if in solution with pH < 2 or > 12.5, and potentially D003 (Reactive) if subjected to conditions releasing toxic gases, though less common for stable organic nitriles.

  • Default Status: Hazardous Chemical Waste (Halogenated).

Segregation Protocol (The "Do Not Mix" List)

Proper segregation is the primary defense against waste container explosions.

  • ❌ DO NOT MIX WITH:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides). Risk of violent oxidation of the nitrile/aromatic ring.

    • Inorganic Cyanides: (e.g., Sodium Cyanide). Keep organic nitriles separate to prevent confusion in treatment facilities.

    • Aqueous Acidic Wastes: Potential for hydrolysis of the ester or hydration of the nitrile over time.

    • Non-Halogenated Solvents: While chemically compatible, mixing halogenated material into non-halogenated streams significantly increases the cost of disposal for the entire container.

  • ✅ COMPATIBLE WITH:

    • Halogenated organic solvents (Dichloromethane, Chloroform).

    • Other compatible halogenated organic solids.

Disposal Workflow: Decision Logic

The following logic gate ensures the material ends up in the correct waste stream based on its physical state.

DisposalWorkflow Start Waste Material: Methyl 2-bromo-4-(cyanomethyl)benzoate StateCheck Physical State? Start->StateCheck SolidWaste Pure Solid / Powder (Unused Reagent) StateCheck->SolidWaste Solid LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Liquid LabPack Lab Pack Protocol: 1. Keep in original container if possible 2. Secondary containment (clear bag) 3. Label: 'Toxic, Corrosive, Halogenated' SolidWaste->LabPack SolventCheck Solvent Type? LiquidWaste->SolventCheck FinalDisp High-Temp Incineration (RCRA Facility) LabPack->FinalDisp HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Stream (e.g., Ethyl Acetate, Methanol) SolventCheck->NonHaloStream Non-Halogenated Solvent HaloStream->FinalDisp SegregationAlert CRITICAL STOP: Contains Bromine. Must move to Halogenated Stream. NonHaloStream->SegregationAlert Contamination Rule SegregationAlert->HaloStream Re-classify

Figure 1: Decision logic for waste stream segregation. Note that any non-halogenated solvent mixture becomes "Halogenated Waste" immediately upon addition of the brominated benzoate.

Detailed Operational Procedures

Scenario A: Disposal of Solid Waste (Unused Reagent)

Use this protocol for expired chemicals or excess solid material.

  • Container Selection: Keep the material in its original manufacturer vial if possible. If transferring, use a screw-top glass amber vial with a Teflon-lined cap.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Methyl 2-bromo-4-(cyanomethyl)benzoate.[3]

    • Constituents: 100%.

    • Hazards: Check "Toxic" and "Corrosive".[4][5] Write "Halogenated" clearly in the comments.

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type) to contain any potential leakage or external residue.

  • Accumulation: Place in the Solid Hazardous Waste drum/pail. Do not dump loose powder into a drum.

Scenario B: Disposal of Liquid Waste (Mother Liquors)

Use this protocol for reaction mixtures or flash chromatography fractions.

  • Compatibility Check: Ensure the liquid waste container is designated for Halogenated Organics .

    • Why? Even if your solvent was Ethyl Acetate (non-halogenated), the presence of the bromine atom in the solute classifies the entire mixture as halogenated for incineration purposes.

  • Transfer: Pour liquid into the carboy using a funnel. Avoid splashing.

  • Rinsing: Rinse the glassware with a small amount of Acetone or Dichloromethane and add the rinse to the same Halogenated Waste container.

  • Log Entry: Record the volume and the estimated concentration of the benzoate on the waste log sheet attached to the container.

Scenario C: Empty Container Management

RCRA "RCRA Empty" Standard (40 CFR 261.7)

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or DCM).

  • Rinsate Disposal: All three rinses must be disposed of as Hazardous Liquid Waste (see Scenario B).

  • Defacing: Cross out the original label or remove it.

  • Disposal: Once triple-rinsed and dried, the glass container can usually be discarded in the Broken Glass/Sharps box (check local institutional rules; some require all chemical bottles to go to waste handling).

Emergency Spill Response (Bench Scale)

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or respirator if powder is fine/aerosolized.

Spill TypeProtocol
Powder Spill 1. Do not dry sweep (creates dust). 2. Cover spill with wet paper towels (dampened with water or inert oil) to suppress dust. 3. Scoop up the damp material and towels. 4. Place in a wide-mouth jar or double heavy-duty bag. 5. Label as "Hazardous Waste: Debris from Spill".
Liquid Spill 1. Absorb with vermiculite or chem-sorb pads . 2. Do not use paper towels alone (potential reaction/rapid evaporation). 3. Collect absorbent material into a sealable bag/container.[2][6] 4. Wipe area with soap and water; dispose of wipes as hazardous waste.

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7]Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 4-(bromomethyl)benzoate (Analogous Hazard Profile).Link(Note: Used as closest structural analog for GHS verification regarding lachrymator/corrosive properties).

  • Sigma-Aldrich. Product Specification & Safety: Methyl 4-bromo-2-(cyanomethyl)benzoate.Link

Sources

Handling

Personal protective equipment for handling Methyl 2-bromo-4-(cyanomethyl)benzoate

Executive Summary & Risk Context Methyl 2-bromo-4-(cyanomethyl)benzoate is a functionalized aryl bromide intermediate frequently used in the synthesis of PARP inhibitors and other pharmaceutical scaffolds. While often ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Methyl 2-bromo-4-(cyanomethyl)benzoate is a functionalized aryl bromide intermediate frequently used in the synthesis of PARP inhibitors and other pharmaceutical scaffolds.

While often categorized generically as an "Irritant," this compound possesses specific structural moieties—specifically the cyanomethyl group (


) —that elevate its risk profile beyond standard organic solids. The cyanomethyl group acts as an aliphatic nitrile; unlike simple inorganic cyanides, it resists rapid hydrolysis but can still pose significant neurotoxic risks via transdermal absorption  and metabolic release of cyanide ions over time.

Critical Safety Directive: Treat this compound as Toxic by Dermal Absorption . Standard laboratory technique is insufficient; a barrier-protection strategy focusing on "zero-contact" is required.

Hazard Identification & GHS Classification

The following classification is derived from synthesized SDS data for benzyl nitrile derivatives and aryl bromides.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 3/4Toxic/Harmful if swallowed.[1]H301/H302
Acute Toxicity (Dermal) Cat 3Toxic in contact with skin. H311
Acute Toxicity (Inhalation) Cat 4Harmful if inhaled (dust/mist).H332
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1][2][3]H319

Key Physicochemical Risks:

  • Physical State: Fine crystalline powder. Prone to electrostatic charging , increasing the risk of particle dispersion during weighing.

  • Solubility: Soluble in organic solvents (DMSO, DCM, Methanol). Solubilization increases dermal permeation rates by orders of magnitude.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based PPE Assignment system. Do not use a "one-size-fits-all" approach.

Glove Selection Logic (The "Double-Shell" Method)

Why: Nitrile rubber provides good physical durability, but thin disposable gloves (4 mil) can be permeable to the organic solvents (like DCM) used to dissolve this compound.

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue) – Acts as a visual indicator for breaches.

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (Silver Shield®) – Provides chemical barrier.

ComponentStandard Handling (Solids)High-Risk Handling (Solutions/Spills)
Hand Protection Double Nitrile: Inner: 4 mil disposableOuter: 5-8 mil NitrileLaminate/Barrier: Inner: 4 mil NitrileOuter: Silver Shield® (EVOH/PE)
Eye Protection Chemical Splash Goggles (Vented)Chemical Splash Goggles + Face Shield
Respiratory Fume Hood (Sash @ 18")Fume Hood + N95 (if outside hood)
Body Lab Coat (Cotton/Poly), Long SleevesTyvek® Lab Coat or Apron
PPE Decision Workflow

The following diagram illustrates the decision logic for selecting PPE based on the state of the matter.

PPE_Decision_Tree Start Start: Handling Methyl 2-bromo-4-(cyanomethyl)benzoate State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Sol_Risk Risk: Rapid Dermal Absorption Solution->Sol_Risk Solid_PPE PPE: Double Nitrile Gloves + Splash Goggles + Fume Hood Solid_Risk->Solid_PPE Sol_PPE PPE: Laminate (Silver Shield) Gloves + Face Shield (if >100mL) + Fume Hood Sol_Risk->Sol_PPE

Figure 1: PPE Selection Logic based on physical state and permeation risk.

Operational Protocols

Weighing & Transfer (Solid Phase)

The Challenge: Static electricity often causes this powder to "jump" or cling to spatulas, creating invisible contamination on the balance bench.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an ionizing fan or antistatic gun on the vessel before weighing.

  • Technique:

    • Place a secondary container (weigh boat or jar) inside the balance.

    • Use a disposable spatula. Do not reuse spatulas.

    • After transfer, wipe the balance area with a methanol-dampened Kimwipe (treat wipe as hazardous waste).

Solubilization & Reaction

The Challenge: Once dissolved (e.g., in DMF or DCM), the cyanomethyl group becomes highly mobile and can penetrate standard nitrile gloves in <5 minutes.

  • Vessel Selection: Use round-bottom flasks with joint clips (Keck clips). Avoid open beakers.

  • Solvent Addition: Add solvent slowly down the side of the flask to prevent "puffing" of the dry powder.

  • Temperature Control: If the reaction is exothermic, ensure the cooling bath is prepared before addition.

Safe Handling Workflow

Handling_Workflow Prep 1. Prep Check Hood Flow Don Double Gloves Weigh 2. Weighing Use Antistatic Gun Contain in Hood Prep->Weigh Dissolve 3. Solubilization Add Solvent Slowly (High Permeation Risk) Weigh->Dissolve React 4. Reaction Closed System Secondary Containment Dissolve->React Waste 5. Disposal Segregate Liquid/Solid Label 'Toxic' React->Waste

Figure 2: Step-by-step operational workflow ensuring containment at every stage.

Emergency Response & Disposal

Exposure Response
  • Eye Contact: Immediately flush with water for 15 minutes .[3][4][5][6][7] Hold eyelids open. Reasoning: Nitriles can cause corneal opacity; immediate dilution is critical.

  • Skin Contact:

    • Immediate: Remove contaminated gloves/clothing.[3][6][8][9]

    • Wash: Rinse skin with soap and copious water for 15 minutes.

    • Alert: Notify the lab safety officer. Watch for signs of headache or dizziness (mild cyanide-like symptoms).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup

Small Spill (<5 g):

  • Evacuate the immediate area (3-meter radius).

  • Don Silver Shield® (Laminate) gloves.[10]

  • Cover spill with damp paper towels (to prevent dust).

  • Scoop into a wide-mouth jar.

  • Clean surface with 1N NaOH (to hydrolyze potential residues) followed by water.

Waste Disposal
  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Solid (Nitrile Derivative)."

  • Liquid Waste: Segregate into "Halogenated Organic Waste."

  • Incompatibility: Do NOT mix with strong acids (e.g., HCl, H2SO4) in the waste stream.

    • Mechanism:[8] Strong acids can hydrolyze the nitrile group, potentially releasing hydrogen cyanide (HCN) gas in a confined waste bottle.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 4-(cyanomethyl)benzoate (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Retrieved from [Link]

Sources

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